Spiro[3.5]nonan-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-3-1-4-9(7-8)5-2-6-9/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHGHIMPCGIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313903 | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-64-9 | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.5]nonan-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spirocyclic Amine Scaffolds in Medicinal Chemistry
[1]
Executive Summary
This technical guide explores the structural and functional paradigm shift from planar, aromatic heterocycles to rigid, three-dimensional spirocyclic amine scaffolds . Targeted at medicinal chemists and drug developers, this document details the physicochemical advantages (
The "Spiro Effect": Structural Logic & Design Causality
Beyond "Flatland": The Imperative
Modern drug discovery has recognized that increasing the fraction of
-
Causality: The quaternary center prevents the "pancaking" of molecules, disrupting
stacking interactions that lead to aggregation and poor solubility. -
Vector Definition: Unlike flexible alkyl chains, spirocycles hold exit vectors (substituents) in precise geometric orientations, enabling highly specific ligand-target interactions.
Metabolic Shielding
A critical failure mode for cyclic amines like piperidine is oxidative metabolism at the
-
Mechanism: In spirocyclic systems (e.g., 2-azaspiro[3.3]heptane), the steric bulk of the spiro-fused rings impedes enzymatic approach to the nitrogen lone pair and adjacent carbons.
-
Outcome: This "metabolic shielding" significantly extends half-life (
) without requiring halogenation or other lipophilicity-increasing modifications.
Physicochemical Profiling: Flat vs. Spiro[4]
The following table contrasts a standard morpholine scaffold with its spirocyclic bioisostere, 2-oxa-6-azaspiro[3.3]heptane .
| Property | Morpholine (Flat) | 2-Oxa-6-azaspiro[3.3]heptane (Spiro) | Impact on Drug Design |
| Geometry | Chair conformation (flexible) | Rigid, orthogonal rings | Reduces entropic penalty upon binding. |
| Basicity ( | ~8.3 | ~7.9 - 8.1 | Lower |
| Lipophilicity (LogP) | -0.86 | -1.2 to -1.5 | Lower LogP improves solubility; reduces off-target toxicity. |
| Metabolic Stability | Susceptible to | High (Sterically hindered) | Prolongs duration of action. |
| Exit Vectors | Equatorial/Axial (dynamic) | Fixed geometry | Enables precise targeting of hydrophobic pockets. |
Strategic Application: Case Studies in Bioisosterism
Case Study: Revumenib (Menin-MLL Inhibitor)
Challenge: Developing an oral inhibitor for the protein-protein interaction between Menin and MLL required a scaffold that could navigate a deep, defined pocket while maintaining oral bioavailability. Solution: The use of a 2,7-diazaspiro[3.5]nonane scaffold.[3]
-
Mechanistic Insight: The spirocycle served as a rigid linker that positioned the piperidine nitrogen to engage in a critical cation-
interaction with Tyr319/Tyr323, while the azetidine ring directed a pyrimidine nitrogen to interact with Tyr276.[3] A flexible linker would have incurred a high entropic cost, reducing potency.
Case Study: MCHr1 Antagonists
Challenge: High lipophilicity (LogD) and hERG liability in a morpholine-based series. Solution: Replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane .[4] Result: The spirocyclic analog maintained potency but significantly lowered LogD and reduced hERG inhibition, likely due to the altered topology preventing fit into the hERG pore.
Technical Deep Dive: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
The synthesis of strained spirocycles requires precise control to form the quaternary center. Below is a validated, scalable protocol for the 2-oxa-6-azaspiro[3.3]heptane scaffold, a key morpholine bioisostere.
Retrosynthetic Logic
The strategy relies on the double intramolecular cyclization of a pentaerythritol derivative. The high ring strain of the cyclobutane rings is overcome by using strong leaving groups (sulfonates) and high-temperature cyclization or strong bases.
Detailed Protocol: Cyclization of Sulfonate Precursors
Target: N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Reagents:
-
Pentaerythritol (Starting material)
-
Thionyl chloride (
) -
Benzylamine (
) -
Potassium hydroxide (
) -
Solvents: Pyridine, Ethanol, Water
Step-by-Step Methodology:
-
Chlorination of Pentaerythritol:
-
Suspend pentaerythritol (1.0 eq) in pyridine.
-
Add
(2.2 eq) dropwise at . -
Reflux for 4 hours. The intermediate tricyclic sulfite forms.
-
Validation: Monitor by TLC for disappearance of polar starting material.
-
-
Formation of 3,3-bis(chloromethyl)oxetane:
-
Treat the sulfite intermediate with dilute
/steam distillation. The oxetane ring forms first due to the "Thorpe-Ingold effect" assisting the ether closure. -
Yield Check: Isolate the dichloro-oxetane oil.
-
-
Spiro-Cyclization (The Critical Step):
-
Dissolve 3,3-bis(chloromethyl)oxetane (1.0 eq) in ethanol.
-
Add Benzylamine (3.0 eq) – excess amine acts as both nucleophile and base.
-
Heat to reflux (
) for 24-48 hours. -
Note: The reaction kinetics are slow due to the formation of the strained azetidine ring.
-
Workup: Evaporate ethanol. Basify with
to pH > 12 to ensure the amine is free. Extract with dichloromethane (DCM).
-
-
Purification:
-
The crude product is often an oil. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Validation:
should show the characteristic singlet (or tight AB quartet) for the methylene protons of the spiro-rings at 4.6 (oxetane) and 3.4 (azetidine).
-
-
Debenzylation (Optional for Building Block):
-
Hydrogenation:
(50 psi), (10 wt%), MeOH, RT, 12h. -
Filter and concentrate to yield the free amine or protect immediately with
.
-
Visualizations
Diagram: Logic of Spirocyclic Bioisosterism
This decision tree illustrates the medicinal chemistry logic for switching from flat to spiro scaffolds.
Caption: Decision framework for implementing spirocyclic bioisosteres in lead optimization.
Diagram: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
A visual representation of the chemical pathway described in Section 4.
Caption: Synthetic route for the construction of the 2-oxa-6-azaspiro[3.3]heptane scaffold.
References
-
Hiesinger, K., et al. (2021).[2] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane. Organic Letters. [Link]
-
Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Grembecka, J., et al. (2024). Discovery of Revumenib (SNDX-5613), a Menin-MLL Interaction Inhibitor. (Contextual reference based on clinical data). [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. drughunter.com [drughunter.com]
- 4. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Escaping Flatland: A Senior Application Scientist's In-depth Technical Guide to Novel sp3-Rich Building Blocks for Drug Discovery
Foreword: The Imperative for Three-Dimensionality in Modern Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic, sp2-hybridized molecules. While this "flatland" has yielded numerous successful therapeutics, the industry is increasingly encountering challenges with target selectivity, off-target toxicity, and unfavorable physicochemical properties. The path forward lies in embracing the third dimension. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel sp3-rich building blocks—the keys to unlocking a new dimension of chemical space and fostering the next generation of innovative medicines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, field-proven insights.
The Strategic Advantage of sp3-Rich Scaffolds
The deliberate incorporation of three-dimensional, sp3-rich fragments into drug discovery campaigns is not merely a trend but a strategic imperative driven by compelling empirical evidence. Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) often exhibit a more favorable profile for clinical success.
Enhanced Physicochemical Properties and Developability
An increased Fsp3 count is strongly correlated with improved aqueous solubility, a critical factor for oral bioavailability and formulation. The non-planar nature of sp3-rich scaffolds disrupts crystal lattice packing, often leading to lower melting points and improved solubility. Furthermore, these scaffolds can shield polar functional groups, modulating their exposure to the aqueous environment and fine-tuning their pharmacokinetic properties.
Table 1: Comparative Physicochemical Properties of sp2-Rich vs. sp3-Rich Fragment Libraries
| Property | Typical sp2-Rich Fragments | Typical sp3-Rich Fragments | Rationale for Improvement |
| Fraction of sp3 Carbons (Fsp3) | < 0.3 | > 0.45 | Increased three-dimensionality. |
| Aqueous Solubility | Lower | Higher | Disruption of crystal packing, reduced planarity. |
| Promiscuity (Off-Target Binding) | Higher | Lower | More specific, directional interactions with target proteins. |
| Metabolic Stability | Often susceptible to P450 oxidation | Can be more stable | Saturation reduces sites for oxidative metabolism. |
Unlocking Novel Chemical Space and Improving Target Engagement
The three-dimensional arrangement of atoms in sp3-rich scaffolds allows for more precise and directional interactions with the complex topographies of protein binding sites. This can lead to enhanced potency and, crucially, improved selectivity, as the unique 3D shape is less likely to fit into the binding sites of off-target proteins. This is particularly vital when targeting challenging protein-protein interactions or highly conserved enzyme families.
Design Principles for Effective sp3-Rich Building Blocks
The successful design of sp3-rich fragments goes beyond simply increasing the Fsp3 count. It requires a thoughtful consideration of scaffold rigidity, synthetic accessibility, and the strategic placement of "exit vectors" for subsequent chemical elaboration.
The Crucial Role of Exit Vectors in Fragment Elaboration
An "exit vector" is a synthetically accessible point on a fragment that allows for the controlled growth of the molecule into a more potent lead compound. The spatial orientation of these vectors is paramount in sp3-rich fragments, as they dictate the trajectory of chemical modifications in 3D space. The goal is to position these vectors to explore unoccupied regions of the target's binding pocket, forming new, affinity-enhancing interactions.
Caption: Workflow for 3D fragment library design.
Synthetic Strategies for Novel sp3-Rich Building Blocks
The synthesis of sp3-rich scaffolds has historically been a bottleneck in their widespread adoption. However, recent advances in synthetic methodology have opened new avenues for their efficient and diverse construction.
Dearomative Spirocyclization: A Gateway to Complexity
Dearomative spirocyclization reactions are a powerful strategy for the rapid construction of complex, three-dimensional spirocyclic systems from readily available flat, aromatic precursors. These reactions create a high degree of molecular complexity in a single step, often with excellent control over stereochemistry.
This protocol describes a one-pot dearomative spirocyclization of an N-arylynamide to generate a medicinally relevant aza-spiropiperidine scaffold.
Step 1: Copper-Catalyzed Carbomagnesiation
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-arylynamide (1.0 eq) and a catalytic amount of CuBr·SMe2 (5 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting materials.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., MeMgBr, 1.2 eq) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 1 hour, monitoring by TLC or LC-MS for the consumption of the starting material.
Step 2: Lewis Acid-Mediated Spirocyclization
-
To the reaction mixture from Step 1, add a Lewis acid (e.g., BF3·OEt2, 1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aza-spiro[4.5]decane.
Bicyclo[1.1.1]pentanes (BCPs): Rigid Scaffolds as Phenyl Ring Bioisosteres
Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valuable building blocks in medicinal chemistry. Their rigid, rod-like structure makes them excellent bioisosteres for para-substituted phenyl rings, while their sp3-rich nature improves physicochemical properties.
This one-pot procedure allows for the synthesis of versatile BCP-aldehyde intermediates from aryl halides. [1][2][3]
-
In a glovebox, to a solution of the aryl halide (1.0 eq) in anhydrous THF, add t-BuLi (2.2 eq) dropwise at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of [1.1.1]propellane in THF.
-
Transfer the aryl lithium solution via cannula to the [1.1.1]propellane solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction to -78 °C and add anhydrous DMF (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate (3x), combine the organic layers, dry over Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography to yield the BCP-aldehyde.
Photoredox Catalysis: Harnessing Light for C-C Bond Formation
Visible-light photoredox catalysis has revolutionized the synthesis of sp3-rich molecules by enabling the formation of C(sp3)-C(sp3) and C(sp3)-C(sp2) bonds under mild conditions. [4][5][6]This methodology is particularly powerful for the late-stage functionalization of complex molecules.
-
To a reaction vial, add the potassium alkyltrifluoroborate (1.0 eq), the alkyl halide (1.2 eq), a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), and a nickel catalyst (e.g., NiCl2·glyme, 5 mol%) with a bipyridine ligand.
-
Add a suitable solvent (e.g., DMF or acetonitrile) and degas the mixture with N2 or Ar for 15 minutes.
-
Stir the reaction mixture under irradiation with a blue LED lamp at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
Application in a Fragment-Based Drug Discovery (FBDD) Workflow
The integration of sp3-rich building blocks into an FBDD campaign requires a tailored approach, from library design to hit validation and elaboration.
Caption: Workflow for sp3-rich FBDD.
A powerful technique for screening sp3-rich fragments is 19F-NMR spectroscopy . The introduction of a fluorine atom provides a sensitive NMR handle with no background signal from the protein, allowing for the rapid detection of binding events.
Future Perspectives and Conclusion
The journey to escape "flatland" is well underway, and the development of novel sp3-rich building blocks will continue to be a major driver of innovation in drug discovery. Future efforts will likely focus on:
-
Automation of Synthesis: Robotic platforms for the rapid synthesis and purification of diverse sp3-rich scaffolds.
-
AI and Machine Learning: The use of predictive models to design novel 3D fragments with optimal binding properties and synthetic feasibility.
-
New Synthetic Methodologies: The continued development of catalytic methods for the efficient and selective functionalization of sp3-hybridized centers.
References
-
Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. The Journal of Organic Chemistry. [Link]
-
Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. ResearchGate. [Link]
-
Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. PubMed. [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
Cheminformatics Approach to Designing a 3D Fragment Library. Evotec. [Link]
-
Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. RSC Publishing. [Link]
-
An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. ACS Medicinal Chemistry Letters. [Link]
-
Background A Exit vector analysis to establish the 3D positions of... ResearchGate. [Link]
-
Navigating 3D Chemical Space: The Design, Synthesis and Exploration of 3D Fragment Libraries. Vrije Universiteit Amsterdam - VU Research Portal. [Link]
-
Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. OUCI. [Link]
-
SP3 rich library synthesis via Photoredox. Vapourtec. [Link]
-
Synthesis and Diversification of Csp3-rich Scaffolds. Princeton Dataspace. [Link]
-
Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC - NIH. [Link]
-
Photoredox-catalyzed C(sp3) H radical functionalization to enable asymmetric synthesis of α-chiral alkyl phosphine. PMC. [Link]
-
Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. Semantic Scholar. [Link]
-
Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Chemical Communications (RSC Publishing). [Link]
-
(PDF) Computational Tools for In Silico Fragment-Based Drug Design. ResearchGate. [Link]
-
Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling. ChemRxiv. [Link]
-
Full article: Computational fragment-based drug design of potential Glo-I inhibitors. Taylor & Francis. [Link]
-
Emergent synthetic methods for the modular advancement of sp3-rich fragments. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vapourtec.com [vapourtec.com]
- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 6. ethz.ch [ethz.ch]
Introduction to Spirocyclic Piperidine Bioisosteres
Executive Summary
The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, present in over 100 FDA-approved drugs.[1] However, its prevalence is often counterbalanced by liabilities: rapid oxidative metabolism, non-specific hydrophobic binding ("flatland"), and limited intellectual property (IP) space. Spirocyclic piperidine bioisosteres represent a high-value structural evolution. By introducing a spiro-fusion at the C4 position (or C2/C3), chemists can "lock" conformations, block metabolic soft spots, and increase the fraction of saturated carbons (
The Structural Rationale: Escaping "Flatland"
The Piperidine Liability
In standard medicinal chemistry, the piperidine ring often serves as a basic amine handle. However, unsubstituted piperidines are prone to Cytochrome P450-mediated oxidation, particularly at the
While a common fix is the gem-dimethyl group (e.g., 4,4-dimethylpiperidine), this adds lipophilicity (
The Spirocyclic Advantage
Spirocyclic bioisosteres—such as 2-azaspiro[3.3]heptane , 7-azaspiro[3.5]nonane , and 2-azaspiro[4.5]decane —offer a superior alternative.[1]
-
Metabolic Blocking: The spiro-carbon is quaternary, completely eliminating hydrogen abstraction at that position.[1]
-
Vector Orthogonality: Unlike a flat aromatic ring or a chair-flipping piperidine, spirocycles project substituents in defined, rigid vectors (often nearly
). -
Physicochemical Boost: Increasing
correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.[1]
Comparative Physicochemical Metrics
| Property | Piperidine | 4,4-Dimethylpiperidine | 7-Azaspiro[3.5]nonane | 2-Azaspiro[3.3]heptane |
| Metabolic Stability | Low (C2/C4 oxid.)[1] | Medium (C4 blocked) | High (C4 blocked + steric shield) | High |
| Lipophilicity ( | Ref (0.[1]0) | +0.6 to +0.8 | +0.3 to +0.5 | -0.2 to +0.1 |
| Conformational Flexibility | High (Chair flip) | Medium | Rigid (Locked) | Rigid |
| Solubility | Moderate | Low | High | Very High |
| IP Potential | Saturated | Crowded | High | High |
Visualizing the Evolution
The following diagram illustrates the structural evolution from a labile piperidine to a rigid spirocycle, highlighting the metabolic blockade.
Figure 1: Structural evolution from piperidine to spirocyclic bioisosteres. The spiro-fusion blocks the C4 metabolic soft spot while maintaining a favorable physicochemical profile.[1]
Synthetic Methodologies
Accessing these scaffolds requires robust chemistry.[1] We detail two primary approaches: the classical Bis-alkylation (reliable, scalable) and the modern Photoredox Hydroarylation (modular, tolerant of functionality).
Method A: Classical Bis-Alkylation (The "Construct" Approach)
This method builds the spiro-ring onto an existing piperidinone.[1] It is ideal for generating 7-azaspiro[3.5]nonane derivatives.
Workflow:
-
Start: N-Boc-4-piperidinone.
-
Reagent: 1,3-dibromopropane (or similar di-electrophile).
-
Conditions: Strong base (NaH or KOtBu), THF/DMF, reflux.
-
Mechanism: Double enolate alkylation.[1]
Method B: Photoredox Radical Cascade (The "Decorate" Approach)
Recent advances allow the installation of spiro-cycles onto aryl halides via radical mechanisms, useful for late-stage diversification.
Workflow:
-
Start: Aryl iodide + Exocyclic alkene-amine.
-
Catalyst: Ir(ppy)3 or organic dyes (4CzIPN).[1]
-
Mechanism: Aryl radical generation
Addition to alkene Cyclization onto pendant amine/aromatic.[1]
Figure 2: Comparison of synthetic routes. Method A is preferred for building block synthesis; Method B is ideal for library generation.
Case Studies in Drug Discovery
Novartis SHP2 Inhibitors (Allosteric Modulation)
In the development of SHP099 analogs, Novartis researchers utilized spirocyclic piperidines to fill a specific hydrophobic pocket while maintaining water solubility.
-
Challenge: The initial piperidine hit suffered from rapid metabolism and hERG channel inhibition (cardiotoxicity risk).[1]
-
Solution: Replacement with a spiro[3.5]nonane amine.[1]
-
Outcome: The rigid spiro-system reduced the lipophilicity (LogD) and eliminated the hERG liability by altering the basicity (
) and vector of the amine, leading to a highly potent, orally bioavailable candidate.
GPR119 Agonists (Metabolic Stability)
Agonists for GPR119 (diabetes target) often contain a central piperidine linker.
-
Innovation: Replacing the piperidine with 2-oxa-6-azaspiro[3.3]heptane .[1]
-
Result: This "contracted" spirocycle maintained the critical N-N distance required for receptor binding but significantly lowered the LogP, improving the metabolic half-life (
) in microsomes by >3-fold compared to the parent piperidine.
Experimental Protocol: Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate
Objective: Synthesis of the core spiro-scaffold via Method A (Bis-alkylation).
Materials:
-
N-Boc-4-piperidinone (1.0 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (2.2 eq)[1]
-
Dry THF (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
-
Solubilization: Dissolve N-Boc-4-piperidinone (10 mmol) and 1,3-dibromopropane (11 mmol) in dry THF (20 mL).
-
Addition: Cool the solution to 0°C. Slowly add KOtBu (22 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting ketone.[1]
-
Workup: Cool to RT. Quench with saturated aqueous
.[1] Extract with EtOAc ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield the spirocyclic product as a white solid/oil.
Validation:
-
1H NMR (400 MHz, CDCl3): Look for disappearance of
-protons of ketone and appearance of cyclobutane multiplet signals ( 1.8–2.2 ppm). -
LC-MS: Confirm mass [M+H-Boc] or [M+Na].
References
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health (PMC).[1] Available at: [Link]
-
Strategies for the synthesis of spiropiperidines – a review. Organic & Biomolecular Chemistry. Available at: [Link]
-
Strained spiro heterocycles as potential bioisosteres. RSC Publishing.[1] Available at: [Link]
-
Design and Synthesis of Novel Spiro Derivatives as MAGL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for N-Alkylation of Spirocyclic Primary Amines
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocycles, molecular architectures containing two rings connected by a single common atom, have emerged as a privileged scaffold in modern drug discovery.[1] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics, enabling precise spatial orientation of functional groups for optimal target engagement. N-alkylated spirocyclic amines, in particular, are a critical class of compounds, frequently serving as key building blocks in the synthesis of biologically active molecules and approved drugs.[2] The nature of the N-alkyl substituent can significantly influence a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of spirocyclic primary amines. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The protocols herein are presented with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot these procedures for their specific applications.
Core Principles of N-Alkylation: Navigating Reactivity and Selectivity
The N-alkylation of primary amines introduces an alkyl group onto the nitrogen atom. While seemingly straightforward, the reaction is often complicated by the increased nucleophilicity of the resulting secondary amine, which can lead to overalkylation and the formation of tertiary amines and even quaternary ammonium salts.[3][4] The unique steric environment of spirocyclic amines can further influence reactivity. Therefore, the choice of alkylating agent and reaction conditions is paramount to achieving selective mono-alkylation.
Several robust methods have been developed to address these challenges, with reductive amination and transition-metal-catalyzed "borrowing hydrogen" reactions being among the most effective and widely employed in contemporary synthetic chemistry.
Method 1: Reductive Amination - A Workhorse for Amine Alkylation
Reductive amination is a highly versatile and widely utilized method for the N-alkylation of primary amines.[5][6] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[5] This method is favored for its operational simplicity, broad substrate scope, and the ability to control selectivity.[7]
Mechanism of Reductive Amination
The reaction is typically carried out under weakly acidic to neutral conditions, which facilitates the formation of the iminium ion, the species that is ultimately reduced.[6]
Caption: General workflow for reductive amination.
Protocol: N-Alkylation of a Spirocyclic Primary Amine via Reductive Amination
This protocol describes a general procedure for the reductive amination of a spirocyclic primary amine with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[8][9]
Materials:
-
Spirocyclic primary amine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional, for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the spirocyclic primary amine (1.0 equiv).
-
Solvent Addition: Dissolve the amine in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 equiv) to the stirred solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive carbonyl compounds or amines, the addition of a catalytic amount of glacial acetic acid (0.1 equiv) can accelerate this step.[10][11]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated spirocyclic secondary amine.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is particularly effective for reductive amination because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the starting aldehyde or ketone.[9][10] This selectivity minimizes the formation of alcohol byproducts. Sodium cyanoborohydride (NaBH₃CN) is another suitable reagent, but it is highly toxic.[8]
-
Solvent: Anhydrous aprotic solvents like DCE or DCM are commonly used to prevent the hydrolysis of the reducing agent and the imine intermediate.[8]
-
Stoichiometry: A slight excess of the carbonyl compound is often used to ensure complete consumption of the primary amine.[5]
-
pH Control: The reaction is typically self-catalyzing due to the formation of acetic acid from the reducing agent. For less reactive substrates, the addition of a small amount of acetic acid can accelerate imine formation.[10] However, highly acidic conditions should be avoided as they can lead to unwanted side reactions.
Method 2: "Borrowing Hydrogen" Catalysis - A Sustainable Approach to N-Alkylation
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally benign method for the N-alkylation of amines using alcohols as the alkylating agents.[12][13] In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride to yield the N-alkylated amine and regenerate the catalyst. The only byproduct of this reaction is water.[14][15]
Mechanism of Borrowing Hydrogen Catalysis
This catalytic cycle involves several key steps: alcohol dehydrogenation, imine formation, and imine reduction.
Caption: Catalytic cycle of "Borrowing Hydrogen" N-alkylation.
Protocol: Manganese-Catalyzed N-Alkylation of a Spirocyclic Primary Amine with an Alcohol
This protocol is based on the use of a manganese pincer complex, which offers a more sustainable and cost-effective alternative to precious metal catalysts.[14]
Materials:
-
Spirocyclic primary amine
-
Primary alcohol
-
Manganese pincer catalyst (e.g., a well-defined Mn-PNP complex)
-
Base (e.g., potassium tert-butoxide, KOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
-
Heating mantle or oil bath
-
Standard work-up and purification reagents (as in Method 1)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the spirocyclic primary amine (1.0 equiv), the primary alcohol (1.2-1.5 equiv), the manganese pincer catalyst (1-5 mol%), and the base (e.g., KOtBu, 5-10 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane to the flask.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until complete conversion of the starting amine is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Manganese pincer complexes have demonstrated high activity and selectivity for the N-alkylation of amines with alcohols.[14] They are more economical and environmentally friendly compared to catalysts based on ruthenium or iridium.
-
Alcohol as Alkylating Agent: The use of alcohols as alkylating agents is highly atom-economical and produces water as the sole byproduct.[12]
-
Base: A base is typically required to facilitate the deprotonation of the alcohol and the amine, and to promote the catalytic cycle.
-
Temperature: Elevated temperatures are often necessary to drive the dehydrogenation of the alcohol and promote the overall catalytic process.
Method 3: Buchwald-Hartwig Amination for Arylation of Spirocyclic Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines.[16][17] This method is highly valuable for the arylation of spirocyclic primary amines, which can be challenging to achieve through classical nucleophilic aromatic substitution reactions.
Protocol: Palladium-Catalyzed N-Arylation of a Spirocyclic Primary Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of a spirocyclic primary amine with an aryl halide.
Materials:
-
Spirocyclic primary amine
-
Aryl halide (bromide, chloride, or iodide) or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., sodium tert-butoxide, NaOtBu, or cesium carbonate, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (argon or nitrogen)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), the spirocyclic primary amine (1.1-1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 times the mol% of Pd), and the base (1.5-2.0 equiv).
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Method 2.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[16] Sterically hindered and electron-rich phosphine ligands are often required for coupling with challenging substrates.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the reductive elimination step.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.
Troubleshooting Common Issues in the N-Alkylation of Spirocyclic Amines
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Steric hindrance of the spirocyclic amine.- Low reactivity of the alkylating agent.- Inactive catalyst. | - Increase reaction temperature and/or time.- Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).- For reductive amination, add a catalytic amount of acid.- For catalytic methods, screen different catalysts and ligands. |
| Overalkylation (Formation of Tertiary Amine) | - The secondary amine product is more nucleophilic than the primary amine starting material. | - Use a large excess of the primary amine.- For reductive amination, add the reducing agent after complete imine formation.- The "borrowing hydrogen" method often shows good selectivity for mono-alkylation.[14] |
| Formation of Byproducts | - Reduction of the carbonyl compound (in reductive amination).- Side reactions of functional groups on the substrates. | - Use a more selective reducing agent like NaBH(OAc)₃.- Protect sensitive functional groups before carrying out the N-alkylation. |
| Difficulty in Purification | - Similar polarities of the starting material, product, and byproducts. | - Optimize the reaction to maximize conversion and minimize byproducts.- Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The N-alkylation of spirocyclic primary amines is a critical transformation in the synthesis of complex molecules for drug discovery and development. The choice of the appropriate synthetic method is dictated by the specific substrates and the desired outcome. Reductive amination offers a versatile and reliable approach for a wide range of alkyl groups. The "borrowing hydrogen" strategy provides a sustainable and atom-economical alternative using alcohols as alkylating agents. For the introduction of aryl groups, the Buchwald-Hartwig amination remains the method of choice. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can effectively synthesize N-alkylated spirocyclic amines and accelerate the discovery of new therapeutic agents.
References
-
Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]
-
Corma, A., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(47), 8959-8962. [Link]
-
Beller, M., et al. (2015). Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen. Journal of the American Chemical Society, 137(40), 13004-13012. [Link]
-
Jagadeesh, R. V., & Beller, M. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem, 15(21), e202300994. [Link]
-
Beller, M., et al. (2017). Efficient nickel-catalysed N-alkylation of amines with alcohols. Chemical Science, 8(2), 1523-1527. [Link]
-
Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Spring, D. R., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 26(53), 12111-12116. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(8), 2044-2054. [Link]
-
Carreño, M. C., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Molecules, 22(12), 2063. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
MacMillan, D. W. C., et al. (2019). Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. Nature Chemistry, 11(12), 1114-1120. [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1065. [Link]
-
MacMillan, D. W. C., et al. (2019). Direct α-alkylation of primary aliphatic amines enabled by CO 2 and electrostatics. Nature Chemistry, 11(12), 1114-1120. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Li, C.-J., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
Fu, Y., et al. (2022). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Nature Communications, 13, 610. [Link]
-
Gandon, V., et al. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (n.d.). Synthesizing chiral spiro compounds using asymmetric amination chemistry. [Link]
-
Al-Harrasi, A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3298. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. r/Chempros. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Johnson, R. L., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of medicinal chemistry, 56(15), 6067-6072. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(69), 36567-36571. [Link]
-
Peris, E., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35889-35893. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Ju, Y., & Varma, R. S. (2007). Aqueous-Mediated N-Alkylation of Amines. Semantic Scholar. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Gunanathan, C., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9195-9199. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
-
Buchwald, S. L., et al. (2013). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 135(40), 15153-15164. [Link]
- Google Patents. (n.d.).
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Peptide Coupling Conditions for Sterically Hindered Spiro Amines
Introduction: The Challenge of the Crowded Junction
Spirocyclic amines are prized scaffolds in medicinal chemistry and drug development.[1][2] Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to compounds with enhanced metabolic stability and target specificity. However, this structural rigidity, particularly at the spiro center, presents a significant synthetic hurdle: the formation of an amide bond with the sterically encumbered nitrogen atom.
Standard peptide coupling conditions often fail or provide disappointingly low yields when applied to these hindered amines.[3] The bulky substituents surrounding the nitrogen atom impede the approach of the activated carboxylic acid, slowing the rate of the desired nucleophilic attack and allowing side reactions to dominate.[3] This guide provides a detailed analysis of the critical factors influencing these challenging couplings, compares state-of-the-art reagent systems, and offers robust, field-proven protocols to enable researchers to overcome this synthetic obstacle.
Core Principles for Overcoming Steric Hindrance
Success in coupling sterically hindered spiro amines hinges on a multi-faceted approach that considers the interplay between the coupling reagent, base, solvent, and reaction temperature. The central strategy is to generate a highly reactive acylating species that can react efficiently with the poorly nucleophilic, sterically shielded amine before it degrades or participates in side reactions.
Key Reaction Parameters:
-
Coupling Reagent: The choice of coupling reagent is paramount. Modern uronium/iminium and phosphonium salt reagents are generally superior to older methods like carbodiimides (e.g., DCC, EDC) for hindered systems.[4] They generate more reactive activated esters and operate through mechanisms less prone to side reactions.
-
Base Selection: The base must be strong enough to deprotonate the carboxylic acid but non-nucleophilic to avoid competing reactions with the activated ester. Sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) are common choices.[5][6] In exceptionally challenging cases, a bulkier, less nucleophilic base like 2,4,6-collidine can be advantageous.[7]
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are standard, as they effectively solubilize the reactants.[5][8] However, solvent choice can also impact the rate of epimerization, with more polar solvents sometimes increasing this risk.[9]
-
Temperature and Time: While many couplings proceed at room temperature, sluggish reactions involving hindered substrates may benefit from gentle heating (e.g., 40-60 °C).[10] However, elevated temperatures can also increase the rate of epimerization, requiring a careful balance.[9] For extremely difficult cases, microwave irradiation can dramatically accelerate the reaction, driving it to completion where conventional heating fails.[11]
Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent in the context of steric hindrance is directly related to the reactivity of the active intermediate it generates.
Uronium/Iminium Salt Reagents
This class of reagents is often the first choice for difficult couplings due to its high efficiency and rapid reaction kinetics.[12]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as a gold standard, HATU generates a highly reactive OAt-active ester.[5][8][13] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial; the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[13] This makes HATU exceptionally effective for acylating hindered secondary amines.[7]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is more reactive than its HBTU counterpart, forming a more reactive O-6-ClBt ester.[11] It serves as a powerful, cost-effective alternative to HATU for many demanding applications.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation reagent with reactivity comparable or, in some cases, superior to HATU.[4][14] Its key advantage is safety; it is based on the non-explosive OxymaPure additive instead of the potentially explosive HOBt or HOAt derivatives.[15][14] COMU also exhibits excellent solubility and its byproducts are often water-soluble, simplifying workup.[14][16]
Phosphonium Salt Reagents
Phosphonium salts are another powerful class of reagents, operating via a similar active ester mechanism.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the phosphonium analogue of HATU, PyAOP also generates the highly reactive OAt-ester. A key advantage over uronium salts like HATU is that phosphonium reagents cannot cause guanidinylation of the amine, a potential side reaction where the amine attacks the reagent's central carbon.[4] This makes them a safer choice when using an excess of reagent is desired to drive a slow reaction to completion.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used and effective reagent, though generally less reactive than its PyAOP counterpart for severely hindered systems.[4] It generates an OBt-ester, which is less reactive than the OAt-esters formed by PyAOP or HATU.
Other High-Efficiency Reagents
-
T3P (Propylphosphonic Anhydride): T3P is a versatile and powerful cyclic anhydride that has shown excellent results for coupling sterically hindered substrates.[4][17] It is known for its high selectivity, low epimerization rates, and the generation of water-soluble byproducts, which greatly simplifies purification.[17][18] T3P is considered a "green" coupling reagent due to its favorable safety and waste profile.[17][18]
-
Acyl Fluorides (via TFFH or XtalFluor-E): For the most challenging cases where even potent uronium or phosphonium reagents fail, in situ generation of an acyl fluoride can be the solution. Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step.[19] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to convert the carboxylic acid to its acyl fluoride, which then reacts with the hindered amine, often at elevated temperatures.[19]
Table 1: Comparative Overview of Recommended Coupling Reagents
| Reagent | Class | Active Intermediate | Key Advantages | Considerations |
| HATU | Uronium/Iminium | OAt-ester | High reactivity, fast kinetics, well-established for hindered couplings.[5][8][12] | Potentially explosive HOAt-based; can cause guanidinylation side reaction.[5] |
| COMU | Uronium/Iminium | Oxyma-ester | Reactivity comparable to HATU, superior safety profile (non-explosive), good solubility.[14] | Newer reagent, may be more expensive. |
| PyAOP | Phosphonium | OAt-ester | High reactivity similar to HATU; cannot cause guanidinylation. | Generally more expensive than uronium salts. |
| T3P® | Anhydride | Mixed Anhydride | Low epimerization, water-soluble byproducts, excellent safety profile.[17][18] | Often requires a base like pyridine or DIPEA.[17][20] |
| TFFH | Fluorinating Agent | Acyl Fluoride | Generates highly reactive, sterically small acylating agent for extreme cases.[11][19] | Requires careful handling of fluorinating agents; may require elevated temperatures.[19] |
Visualization of Key Mechanisms & Workflows
Mechanism of Action: Uronium Salt (HATU)
The diagram below illustrates the generally accepted mechanism for HATU-mediated coupling. The process involves the initial formation of a highly reactive OAt-active ester, which is the key to overcoming the low nucleophilicity of the hindered spiro amine.
Caption: Figure 1. Activation Pathway of HATU
Decision Workflow for Hindered Couplings
This workflow provides a systematic approach to selecting and optimizing conditions for coupling with a sterically hindered spiro amine.
Caption: Figure 2. Decision Workflow
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some coupling reagents and their byproducts can be hazardous or allergenic.[4][15]
Protocol 1: General Procedure using HATU/COMU
This protocol is a robust starting point for most sterically hindered spiro amines.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF to a concentration of 0.1–0.2 M.
-
Reagent Addition: Add the sterically hindered spiro amine (1.1–1.2 equiv), followed by the coupling reagent (HATU or COMU, 1.1 equiv).
-
Base Initiation: Add DIPEA (2.0–2.5 equiv) dropwise to the stirring solution. A color change may be observed.
-
Reaction: Stir the reaction at room temperature for 4–16 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish after 4 hours, consider gentle heating to 40-50°C.
-
Workup:
-
Quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Extremely Hindered Substrates using T3P
This method is particularly effective when low epimerization and easy byproduct removal are critical.[17][18]
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and the hindered spiro amine (1.2 equiv).
-
Dissolution: Dissolve the components in a suitable solvent such as ethyl acetate or THF (0.2–0.5 M).
-
Base Addition: Add DIPEA or pyridine (3.0 equiv).
-
T3P Addition: Add T3P® (50% solution in ethyl acetate, 1.5 equiv) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6–24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with the reaction solvent (e.g., ethyl acetate).
-
The aqueous layer will contain the water-soluble phosphonic acid byproducts.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Double Coupling for Solid-Phase Peptide Synthesis (SPPS)
When the hindered spiro amine is part of a resin-bound peptide, a double coupling strategy is often necessary to drive the reaction to completion.[11]
-
Deprotection: Perform standard Fmoc-deprotection of the N-terminal amine on the resin (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, pre-activate the carboxylic acid (4 equiv relative to resin loading) with HATU (3.9 equiv) and DIPEA (8 equiv) in DMF for 1-5 minutes.[11]
-
Add the activated solution to the resin and agitate for 45-60 minutes.
-
Drain the reaction vessel and wash the resin with DMF.
-
-
Second Coupling:
-
Prepare a fresh solution of activated carboxylic acid as in step 2.
-
Add the solution to the resin and agitate for another 45-60 minutes.
-
-
Washing: Drain the vessel and wash the resin thoroughly with DMF, followed by DCM, to prepare for the next synthesis cycle or final cleavage.
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines after the second coupling. Note that this test does not work for secondary amines like the newly formed amide bond.
Troubleshooting and Final Considerations
-
Epimerization: For chiral carboxylic acids, especially α-amino acids, epimerization at the α-carbon is a major risk.[9][21] To minimize this, use the weakest base necessary (e.g., NMM instead of DIPEA), keep reaction temperatures low, and avoid prolonged reaction times.[4][9] Reagents like T3P and those based on HOAt/Oxyma are known to be effective at suppressing racemization.[15][18]
-
No Reaction: If no product is formed, confirm the quality and dryness of your reagents and solvents. If conditions are optimal, a more powerful activation strategy is required. Move from a uronium salt to a phosphonium salt, or ultimately to an acyl fluoride.
-
Guanidinylation: If using a uronium reagent (HATU, HCTU), avoid a large excess of the coupling reagent as it can react with the amine to form an unreactive guanidinium cap.[5] If a large excess of reagent is needed, switch to a phosphonium reagent like PyAOP.[4]
By understanding the principles of activation and carefully selecting from the modern arsenal of coupling reagents, researchers can successfully synthesize amides even from the most sterically demanding spirocyclic amines, unlocking new possibilities in drug discovery and materials science.
References
-
HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
HATU - Wikipedia. Wikipedia. Available at: [Link]
-
Recent developments in catalytic amide bond formation. Sci-Hub. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. Available at: [Link]
-
Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents. Synfacts. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]
-
Epimerization of Peptide. SlideShare. Available at: [Link]
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Synthesis of spirocycles from activated cyclic imines.7,8 (a) Cyclic N-sulfonylketimine. (b) N-Acyl ketimines. ResearchGate. Available at: [Link]
-
Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pepbridge.net [pepbridge.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 18. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 20. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 21. peptide.com [peptide.com]
Preparation of Pharmaceutical Intermediates Using Spiro[3.5]nonane Scaffolds
Application Note: AN-SP35-01
High-Fidelity Synthesis and Functionalization Protocols
Executive Summary
The spiro[3.5]nonane scaffold represents a critical structural motif in modern medicinal chemistry, offering a "best of both worlds" balance between the lipophilicity of cyclohexyl groups and the rigid, defined vectors of cyclobutanes. Unlike flat aromatic systems, this sp3-rich scaffold increases the fraction of saturated carbons (
This Application Note provides a validated, field-proven protocol for the synthesis of spiro[3.5]nonan-2-one , the primary gateway intermediate for this class. We detail the Krepski-Hassner methodology, optimized for safety and scalability, and provide downstream protocols for converting the ketone into high-value amine pharmacophores.
Strategic Analysis: The "Escape from Flatland"
In drug discovery, the spiro[3.5]nonane system is utilized as a bioisostere for:
-
Gem-dimethyl groups: Reducing metabolic hot-spots while maintaining steric bulk.
-
Piperidines/Cyclohexanes: Altering the vector of substituents to access novel chemical space (IP generation).
Key Physicochemical Advantages:
| Property | Effect of Spiro[3.5]nonane Scaffold |
|---|---|
| Conformation | Rigid "pucker" of the cyclobutane ring restricts substituent rotation, reducing entropic penalty upon protein binding. |
| Metabolic Stability | The quaternary spiro-carbon blocks
Experimental Workflow
The synthesis relies on the [2+2] cycloaddition of dichloroketene (generated in situ) to an exocyclic olefin, followed by reductive dechlorination. This route is preferred over double-alkylation methods due to higher regiocontrol and yield.
Figure 1: Synthetic workflow for the preparation of spiro[3.5]nonan-2-one.
Detailed Protocols
Protocol A: Synthesis of Spiro[3.5]nonan-2-one
Target: 10g Scale Mechanism: [2+2] Cycloaddition / Reductive Dechlorination
Reagents:
-
Methylenecyclohexane (CAS: 1192-37-6)
-
Trichloroacetyl chloride (CAS: 76-02-8)
-
Zinc dust (Activated)
-
Dimethoxyethane (DME) (Anhydrous)
Step 1: Formation of 1,1-dichloro-spiro[3.5]nonan-2-one
-
Activation: Activate Zinc dust (20 g, 3.0 eq) by washing with 2% HCl, water, ethanol, and ether, then drying under vacuum.
-
Setup: In a 500 mL 3-neck flask under
, suspend activated Zinc (15 g) in anhydrous DME (150 mL). Add Methylenecyclohexane (9.6 g, 100 mmol). -
Addition: Prepare a solution of Trichloroacetyl chloride (20 g, 110 mmol) in DME (50 mL). Add this solution dropwise over 1 hour to the zinc suspension.[3]
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature between 40–50°C. If the reaction becomes sluggish, initiate with mild heating or a crystal of iodine.
-
-
Reflux: After addition, reflux the mixture for 2 hours. The solution should turn dark brown/grey.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove zinc salts. Wash the pad with ether.[3]
-
Neutralization: Wash the filtrate with saturated
(3x) and brine. Dry over and concentrate.-
Result: Crude dichloroketone (usually a dark oil). Proceed directly to Step 2.
-
Step 2: Reductive Dechlorination
-
Setup: Dissolve the crude dichloroketone in Glacial Acetic Acid (100 mL).
-
Reduction: Add fresh Zinc dust (20 g) portion-wise over 30 minutes.
-
Safety Note: This reaction is highly exothermic . Use an ice bath to keep the temperature below 60°C. Hydrogen gas may evolve; ensure venting.
-
-
Completion: Stir at room temperature for 4 hours. Monitor by TLC (hexane/EtOAc 9:1) or GC-MS.[4] The disappearance of the dichloro-peak is distinct.
-
Extraction: Dilute with water (200 mL) and extract with pentane or ether (3 x 100 mL).
-
Purification: Wash organic layer with water and
until neutral. Dry and concentrate. Distill under reduced pressure (Kugelrohr) or purify via silica flash chromatography (Hexane/EtOAc 95:5).
Yield: Expect 65–75% over two steps. Characterization:
-
1H NMR (CDCl3):
2.75 (s, 4H, cyclobutane ), 1.40-1.70 (m, 10H, cyclohexane). -
13C NMR: Carbonyl signal at ~208 ppm; Quaternary spiro-carbon at ~45 ppm.
Protocol B: Functionalization to Spiro[3.5]nonan-2-amine
Application: Converting the ketone to a primary or secondary amine pharmacophore.
-
Imine Formation: Dissolve Spiro[3.5]nonan-2-one (1.0 eq) and the desired amine (e.g., benzylamine for protected primary amine, 1.1 eq) in DCE (Dichloroethane).
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 eq) and Acetic Acid (1.0 eq). -
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench with aqueous
. Extract with DCM. -
Deprotection (Optional): If using benzylamine, hydrogenate (
, Pd/C) to yield the primary amine spiro[3.5]nonan-2-amine .
Quality Control & Validation
| Parameter | Specification | Method |
| Purity | >98% | GC-FID or HPLC (ELSD detection) |
| Identity | Matches Reference | 1H NMR (400 MHz), MS (EI) |
| Residual Solvent | <500 ppm (DME/Ether) | Headspace GC |
| Water Content | <0.1% | Karl Fischer |
Troubleshooting Table:
-
Low Yield in Step 1: Zinc activation is poor. Ensure Zn is freshly activated or use Zn-Cu couple.
-
Incomplete Dechlorination: Reaction temperature too low. Warm the acetic acid mixture to 40°C.
-
Polymerization: Addition of Trichloroacetyl chloride was too fast. Slow down addition rate.
Strategic Variation: Aza-Spiro Scaffolds
While the carbocycle is the focus here, the 2-azaspiro[3.5]nonane (piperidine-derived) scaffold is also prevalent (e.g., in GPR119 agonists).
-
Synthesis Difference: Instead of methylenecyclohexane, the starting material is N-Boc-4-methylenepiperidine .
-
Protocol Adjustment: The same [2+2] cycloaddition applies. However, the Boc group is acid-sensitive. In Step 2 (Dechlorination), use Zn / saturated
in Methanol instead of Acetic Acid to preserve the Boc protecting group.
References
-
Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unactivated olefins. The Journal of Organic Chemistry, 43(16), 3173-3175. Link
-
Wipf, P., et al. (2015). Synthesis of spirocyclic ketones via [2+2] cycloaddition. Organic Syntheses, 92, 213-226. (General protocol adaptation). Link
-
Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(3), 1276–1288. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Sources
- 1. Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Studies on dechlorination of DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) using magnesium/palladium bimetallic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization with Spirocyclic Amines
Current Status: Operational Agent: Senior Application Scientist Topic: Improving Drug Candidate Solubility via Spirocyclic Scaffolds
Core Directive & Mechanism
The "Escape from Flatland" Protocol You are likely here because your lead candidate—probably containing a flat aromatic or heteroaliphatic ring (e.g., piperazine, morpholine)—has high potency but poor aqueous solubility.
The Mechanism:
Planar rings allow efficient
-
The Fix: Replacing flat rings with rigid, 3D spirocyclic amines increases the Fraction of
carbons ( ). -
The Result: The "ball-like" shape disrupts crystal packing, lowering
and improving solubility without adding excessive lipophilicity (LogP).
Visualizing the Mechanism
Figure 1: Mechanistic impact of scaffold hopping from flat rings to spirocycles on lattice energy and solubility.
Troubleshooting Guides
Module A: Design & Selection Strategy
Issue: "I replaced my piperazine with a spirocycle, but solubility didn't improve."
Diagnosis: You may have selected a spirocycle that increases molecular weight (MW) or lipophilicity (LogP) disproportionately to the lattice energy gain.
Corrective Protocol:
-
Check the Vector: Ensure the exit vectors of the spirocycle match the parent ring to maintain potency.
-
Compare LogD, not just LogP: Spirocyclic amines often have distinct pKa values. At physiological pH (7.4), the ionization state may differ from the parent.
-
Select the Correct Bioisostere: Use the table below to select the structurally validated equivalent.
| Parent Scaffold | Recommended Spiro Bioisostere | Solubility Impact | LogD Impact |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | High Increase | Lowers LogD |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Moderate Increase | Lowers LogD |
| Piperidine | 2-Azaspiro[3.3]heptane | Variable | Neutral/Lower |
| Thiomorpholine | 2-Thia-6-azaspiro[3.3]heptane | High Increase | Neutral |
Technical Insight: The 2,6-diazaspiro[3.3]heptane is a "privileged structure." It is more rigid than piperazine, reducing the entropic penalty upon binding, while its vector alignment often preserves H-bond interactions.
Module B: Synthesis & Production
Issue: "My cross-coupling reactions to install the spirocycle are failing or low-yielding."
Diagnosis: Spirocyclic amines, particularly those with small rings (e.g., [3.3] systems), possess significant steric bulk around the nitrogen and can suffer from ring strain. Standard Buchwald-Hartwig conditions for flat amines often fail.
Corrective Protocol:
-
Switch Ligands: Move from standard phosphines (e.g., BINAP) to bulky, electron-rich ligands designed for hindered amines.
-
Recommendation:RuPhos or BrettPhos .
-
-
Base Selection: Strong bases can decompose strained spirocycles.
-
Recommendation: Use Cs₂CO₃ or K₃PO₄ instead of NaOtBu.
-
-
Pre-catalysts: Use Pd(II) precatalysts to ensure rapid initiation.
-
Recommendation:Pd-PEPPSI-IPr or RuPhos Pd G3 .
-
Step-by-Step Optimization Workflow:
-
Screening: Set up 4 parallel reactions:
-
A: Pd(OAc)₂ / BINAP (Control)
-
B: Pd₂(dba)₃ / XPhos
-
C: RuPhos Pd G3 / RuPhos (Target)
-
D: Pd-PEPPSI-IPr (Target)
-
-
Temperature: Do not exceed 80°C initially. Strained rings (like oxetane-containing spirocycles) can ring-open at high temps (>100°C).
-
Workup: Spirocyclic amines are highly polar. Do not rely on standard aqueous extraction.
-
Fix: Use DCM/IPA (3:1) for extraction or purify directly via Reverse Phase (C18) chromatography.
-
Module C: Physicochemical Characterization
Issue: "My kinetic solubility is high, but thermodynamic solubility is low."
Diagnosis: Spirocyclic compounds often isolate as amorphous solids due to their rigid, irregular shapes preventing rapid crystallization. Kinetic assays (DMSO stock into buffer) measure the amorphous solubility (supersaturated). Thermodynamic assays (solid into buffer) will eventually measure the crystalline solubility, which is lower.
Corrective Protocol:
-
XRPD Verification: Before running solubility assays, perform X-Ray Powder Diffraction.
-
Halo pattern: Amorphous (expect high kinetic solubility).
-
Sharp peaks: Crystalline (true thermodynamic solubility).
-
-
The "Shake-Flask" Standard:
-
Add excess solid spirocycle to pH 7.4 buffer.
-
Incubate for 24-48 hours (not just 4 hours) to allow potential crystallization.
-
Filter and analyze via HPLC-UV.
-
Decision Logic & Workflow
Use this decision tree to determine if a spirocyclic upgrade is viable for your lead series.
Figure 2: Decision logic for implementing spirocyclic scaffolds in lead optimization.
Frequently Asked Questions (FAQ)
Q: How does the basicity (pKa) of a spirocyclic amine compare to piperazine? A: It varies by ring size. Generally, 2,6-diazaspiro[3.3]heptane (pKa ~ 8.5–9.0) is slightly less basic than piperazine (pKa ~ 9.8). This is advantageous! A lower pKa (closer to 7.4) means a higher fraction of the neutral species exists at physiological pH, potentially improving membrane permeability while still maintaining enough ionization for solubility.
-
Action: Always measure experimental pKa (e.g., via potentiometric titration) early, as calculated values for strained rings are often inaccurate.
Q: Are spirocycles stable in plasma?
A: Yes, often more stable than their flat counterparts. The rigid 3D structure protects the nitrogen and adjacent carbons from oxidative metabolism (e.g., N-oxidation or
Q: My spirocyclic amine building block is hygroscopic. How do I handle it? A: Small, polar spirocycles (especially as free bases) are very hygroscopic.
-
Protocol: Store as HCl or Oxalate salts. If you must use the free base, weigh it rapidly in a glovebox or under a stream of Nitrogen. For reaction stoichiometry, assume a water content of 5-10% unless you have performed a Karl Fischer titration.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3][4] Journal of Medicinal Chemistry.[2][3][5]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Zheng, Y., et al. (2014). Spirocyclic Piperidines as Bioisosteres of Piperazine and Morpholine. Bioorganic & Medicinal Chemistry Letters.
-
Barnes-Seeman, D. (2014). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.[6][7][8] Expert Opinion on Drug Discovery.[9]
Sources
- 1. scribd.com [scribd.com]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Spiro[3.5]nonan-6-amine coupling
To: Research & Development Team From: Senior Application Scientist, Chemical Development Group Subject: Technical Guide: Overcoming Steric Hindrance in Spiro[3.5]nonan-6-amine Couplings
Executive Summary
The This compound scaffold is a high-value bioisostere in modern drug discovery, offering a rigidified vector that often improves metabolic stability and selectivity compared to piperidines or cyclohexylamines.[1] However, the spirocyclic junction at C5 creates significant steric occlusion , particularly for the amine at the C6 position (beta to the spiro center).
This guide addresses the kinetic barriers associated with coupling this scaffold. Standard protocols (EDC/NHS, reductive amination with weak reducing agents) frequently stall due to the inability of the electrophile to access the nitrogen lone pair, which is often shielded by the axial protons of the cyclobutane ring.
Part 1: Troubleshooting & FAQs
Section A: Amide Coupling Challenges
Q1: My standard EDC/HOBt coupling yields <20% conversion after 24 hours. Is the amine dead? A: The amine is not "dead," but it is kinetically inaccessible under mild activation.
-
The Problem: EDC/HOBt generates an active ester that is bulky. The trajectory of the nucleophilic attack by the spiro-amine is hindered by the "pucker" of the spiro[3.5] system. The transition state energy is too high for room-temperature activation.[1]
-
The Solution: Switch to T3P (Propylphosphonic anhydride) or HATU .
-
T3P is superior because it forms a highly reactive mixed anhydride that is less sterically demanding than an OBt ester. It also acts as a water scavenger, driving the equilibrium.
-
Protocol Shift: Run the reaction in EtOAc or DMF at 60–80°C . Unlike EDC, T3P is thermally stable and effective at elevated temperatures.
-
Q2: I tried HATU, but I'm seeing significant epimerization of my chiral acid partner. A: This is a common trade-off when forcing a hindered coupling.
-
The Cause: High reactivity of HATU + basic conditions (DIPEA) promotes oxazolone formation, leading to racemization of the alpha-carbon on the acid.
-
The Fix: Use the Acyl Fluoride method (TFFH or cyanuric fluoride).
-
Mechanism: Acyl fluorides are highly reactive toward amines but relatively stable toward water and less prone to racemization than OBt esters. The small atomic radius of fluorine allows the hindered spiro-amine to approach the carbonyl carbon more easily than it can approach a bulky active ester.
-
Q3: Can I use acid chlorides? A: Yes, but with caution. Acid chlorides are the most reactive species, but they often lead to bis-acylation or HCl-mediated side reactions.[1] Use them only if T3P fails, and ensure you use a scavenger base like Polyvinylpyridine (PVP) or a hindered organic base like 2,4,6-Collidine to neutralize HCl without quenching the electrophile.
Section B: Buchwald-Hartwig C-N Coupling
Q4: My Pd-catalyzed coupling with BINAP failed completely. What ligand should I use? A: BINAP is too rigid and lacks the necessary bulk to force the reductive elimination in this specific sterically congested system.
-
Recommendation: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands).
-
Primary Choice: BrettPhos or tBuBrettPhos . These are specifically designed for primary amines and hindered substrates. They prevent the formation of stable Pd-amine complexes that arrest the catalytic cycle.
-
Alternative: RuPhos is excellent for secondary amines or if the spiro-amine is being coupled to a hindered aryl halide.[1]
-
Q5: The reaction turns black and precipitates Pd immediately. A: This indicates catalyst decomposition (Pd black formation) before the oxidative addition/amine coordination can occur.
-
Troubleshooting:
-
Oxygen: This system is highly sensitive. Ensure rigorous degassing (sparging with Ar for 15 mins is insufficient; use freeze-pump-thaw or a glovebox).[1]
-
Pre-catalyst: Stop using Pd(OAc)2 + Ligand. Use Pre-formed Catalysts like BrettPhos Pd G4 . These ensure a 1:1 Pd:Ligand ratio and rapid initiation, protecting the Pd(0) species.
-
Part 2: Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (T3P Method)
Best for: Coupling this compound with hindered carboxylic acids.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.2 equiv)[1]
-
T3P (50% w/w in EtOAc) (2.0 equiv)
-
DIPEA (3.0 equiv)[2]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for higher boiling point).[1]
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and DIPEA in EtOAc (concentration ~0.2 M) in a sealed tube or vial.
-
Activation: Add T3P solution dropwise at 0°C. Stir for 10 minutes. Note: T3P requires a base to activate.
-
Addition: Add the Spiro-amine in one portion.
-
Heating: Seal the vessel and heat to 65°C for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with water (x2), Sat. NaHCO3 (x2), and Brine.
-
Purification: Flash chromatography. T3P byproducts are water-soluble, simplifying workup.[1]
Protocol B: Pd-Catalyzed Arylation (Buchwald-Hartwig)
Best for: Creating an aniline derivative of the spiro-amine.[1]
Materials:
-
Aryl Bromide/Triflate (1.0 equiv)
-
This compound (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
Step-by-Step:
-
Prep: In a glovebox or under active Argon flow, combine Aryl Bromide, Base, and Catalyst in a vial.
-
Solvent: Add anhydrous Dioxane.
-
Amine: Add the Spiro-amine (liquid or solution).
-
Reaction: Seal the vial with a crimp cap (Teflon septum). Heat to 100°C for 4–12 hours.
-
Monitoring: Check LCMS. If conversion stalls, add another 2 mol% catalyst.
-
Workup: Filter through a celite pad (eluting with DCM). Concentrate and purify.
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on the specific failure mode encountered.
Caption: Decision tree for optimizing reaction conditions based on specific steric or stereochemical failure modes.
Part 4: Comparative Data
Table 1: Coupling Reagent Performance for Hindered Spiro-Amines
| Reagent | Mechanism | Steric Tolerance | Racemization Risk | Recommended Temp |
| EDC/HOBt | Carbodiimide | Low | Low | RT |
| HATU | Uronium (OAt) | High | High (with base) | RT to 40°C |
| T3P | Phosphonic Anhydride | Very High | Very Low | 60–80°C |
| TFFH | Acyl Fluoride | High | Low | 0°C to RT |
| SOCl₂ | Acid Chloride | High | N/A (Acid dependent) | 0°C |
References
-
Due-Hansen, M. E., et al. (2016).[3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4][5][6] Organic & Biomolecular Chemistry. Available at: [Link]
-
Surry, D. S., & Buchwald, S. W. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Referenced via general Buchwald-Hartwig context). Available at: [Link]
Sources
- 1. Spiro Compounds [chemenu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in spiro ketone reductive amination
Ticket ID: #SP-KET-001
Subject: Troubleshooting Low Yields in Sterically Hindered Spirocyclic Systems
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostics
The Challenge: Spirocyclic ketones (e.g., spiro[3.3]heptanones, spiro[4.5]decanones) present a unique "perfect storm" of steric hindrance. Unlike standard aliphatic ketones, the spiro-fusion creates significant steric bulk perpendicular to the carbonyl plane, obstructing the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack by the amine.
The Failure Mode:
In standard protocols (e.g., "one-pot" STAB), the rate of imine formation (
-
Symptom: High recovery of corresponding alcohol (direct reduction) or unreacted ketone.
-
Root Cause: The equilibrium lies heavily toward the ketone/hemiaminal. Water generated during the reaction hydrolyzes the unstable imine back to the ketone before reduction can occur.
The Solution: Titanium(IV) Isopropoxide Protocol[1]
To fix low yields in spiro systems, you must decouple the Imine Formation from the Reduction . We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄], which serves a dual function:[1][2]
-
Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Chemical Dehydration: Scavenges the water byproduct to form stable titanium oxides, driving the equilibrium to completion (Le Chatelier’s principle).
Workflow Diagram: The Decision Tree
Figure 1: Diagnostic decision tree for troubleshooting spiro ketone reductive amination failures.
Optimized Experimental Protocols
Method A: The "Titanium-Boost" (Gold Standard for Spirocycles)
Best for: Sterically hindered ketones where standard STAB fails.
Reagents:
-
Spiro Ketone (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Ti(OiPr)₄ (1.5–2.0 equiv) [Strictly Anhydrous]
-
NaBH₄ (2.0 equiv) or NaBH₃CN (2.0 equiv)
-
Solvent: THF (dry) or Neat
Step-by-Step Procedure:
-
Imine Pre-formation: In a flame-dried flask under N₂, combine the ketone and amine.
-
Titanium Addition: Add Ti(OiPr)₄ dropwise.
-
Note: For liquid amines, run neat (no solvent) to maximize concentration. For solids, use minimal dry THF.
-
-
Incubation: Stir at RT for 6–12 hours.
-
Validation: Aliquot a sample into CDCl₃. Check for disappearance of the ketone carbonyl peak (~210 ppm in ¹³C NMR) and appearance of the imine C=N (~160-170 ppm). Do not proceed until imine is formed.
-
-
Dilution: Dilute the viscous mixture with dry EtOH or MeOH (Caution: Exothermic).
-
Reduction: Cool to 0°C. Add NaBH₄ in portions. Stir for 2–4 hours while warming to RT.
-
Quench & Workup (Critical): See "Workup Guide" below.
Method B: Microwave-Assisted Dehydration
Best for: Extremely unreactive amines (e.g., electron-deficient anilines).
-
Combine Ketone, Amine, and Ti(OiPr)₄ in a microwave vial (Neat or Toluene).
-
Heat at 100–120°C for 15–30 mins in a microwave reactor.
-
Dilute with MeOH, transfer to a flask, and reduce with NaBH₄.
Comparative Data: Hydride Source Selection
Choosing the right hydride is critical for selectivity.
| Reagent | Reactivity | pH Sensitivity | Suitability for Spiro Ketones |
| NaBH(OAc)₃ (STAB) | Mild | pH 4–5 (Acetic Acid) | Low. Often too bulky for hindered spiro centers; reaction kinetics are too slow, leading to hydrolysis. |
| NaBH₃CN | Moderate | pH 6–7 | Medium. Good stability, but toxicity is a concern. Requires pH monitoring. |
| NaBH₄ | Strong | Basic | High (with Ti). When used after Ti-mediated imine formation, it is small enough to attack the hindered imine. |
Troubleshooting & FAQs
Q: My reaction solidified into a white gel during workup. How do I extract my product? A: This is a titanium dioxide emulsion. Standard water/brine washes will fail.
-
The Fix: Quench the reaction with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or 2N NaOH .
-
Protocol: Add the aqueous solution and stir vigorously for 1 hour until two clear layers form (organic layer and clear aqueous layer). The tartrate chelates the titanium, breaking the emulsion.
Q: I see the imine by NMR, but the reduction yields the starting ketone. Why? A: Hydrolysis during quench. The imine is sterically crowded and thermodynamically unstable. If the reduction wasn't complete before you added water, the imine hydrolyzed back to the ketone.
-
The Fix: Ensure excess hydride (2.0+ equiv) and longer reaction times. Do not quench until LCMS shows full conversion of the imine intermediate to the amine.
Q: Can I use STAB (Sodium Triacetoxyborohydride) with Titanium? A: Generally, no . STAB contains acetic acid/acetate which can ligand exchange with Ti(OiPr)₄, altering its Lewis acidity. Furthermore, STAB is bulky. Use NaBH₄ (smaller nucleophile) for the reduction step in Ti-mediated protocols.
Q: My product is exclusively the alcohol (direct reduction). A: You added the hydride too early.
-
The Fix: You must verify imine formation before adding the hydride. If the ketone is still present when hydride is added, the ketone reduces faster than the imine forms. Increase the Ti(OiPr)₄ incubation time or use Method B (Microwave).
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. Link
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link
-
Barney, et al. (2011). "Spirocyclic Motifs in Drug Discovery." MedChemComm. Link
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 5. interchim.fr [interchim.fr]
Technical Support Center: Handling Hygroscopic Spirocyclic Amine Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hygroscopic spirocyclic amine salts. This guide provides practical, in-depth answers and troubleshooting strategies to address the unique challenges posed by these valuable but moisture-sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions you may have about the nature and proper handling of hygroscopic spirocyclic amine salts.
Q1: What are spirocyclic amine salts, and why are they often hygroscopic?
A: Spirocyclic amines are complex, three-dimensional molecules where two rings are joined by a single common atom. They are of significant interest in drug discovery due to their rigid structures, which can lead to improved target selectivity and favorable physicochemical properties.[1][2] These amines are often converted into salts (e.g., hydrochlorides, sulfates) to improve their solubility and stability.
The hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—of these salts arises from several factors:
-
Ionic Nature: The salt form consists of charged ions that have a strong affinity for polar water molecules.[3]
-
Functional Groups: The presence of polar functional groups, particularly the amine itself, creates sites for hydrogen bonding with water.[4]
-
Crystal Lattice Structure: The specific arrangement of ions in the crystal lattice can leave spaces that accommodate water molecules.
Q2: What are the common consequences of improper handling and moisture absorption?
A: Uncontrolled moisture absorption can lead to a cascade of problems that compromise experimental integrity and product quality.[4][5]
-
Physical Changes: The material can transform from a free-flowing powder into a sticky, clumpy, or even liquid state, making it difficult to handle and weigh accurately.[5][6]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the active pharmaceutical ingredient (API).[7] For amine salts, water can affect the basicity and nucleophilicity of the free amine, potentially altering reaction pathways.[8][9]
-
Inaccurate Stoichiometry: If you weigh a sample that has absorbed water, the actual mass of your compound is less than the measured mass, leading to significant errors in solution concentrations and reaction stoichiometry.
-
Compromised Analytical Results: Moisture can affect analytical techniques like GC-MS and can lead to issues in sample preparation for various analyses.[10]
Q3: What are the ideal storage conditions for these compounds?
A: Proper storage is the first line of defense against moisture. The key is to create a dry environment.
-
Primary Container: Always keep the compound in a tightly sealed container. For highly sensitive materials, containers with ground glass joints or those that can be sealed with paraffin film are recommended.[11][12]
-
Secondary Enclosure: Store the primary container inside a secondary enclosure that provides a moisture-free atmosphere. Common options include:
-
Desiccators: A cabinet or jar containing a desiccant (e.g., silica gel, calcium sulfate) is a standard and effective choice.[3][11] Ensure the desiccant is active (e.g., blue for indicating silica gel).
-
Gloveboxes: For extremely sensitive compounds, an inert atmosphere glovebox purged with nitrogen or argon provides the highest level of protection by excluding both moisture and oxygen.[13][14][15]
-
Q4: How can I accurately determine the water content of my sample?
A: Quantifying the water content is crucial for correcting mass measurements and understanding the stability of your compound. Several methods are available:
-
Karl Fischer Titration: This is the gold standard for accurately determining water content.[16][17] It is a chemical method specific to water and can detect even trace amounts.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[16] A mass loss step at a temperature consistent with water evaporation indicates the moisture content. However, this method is not specific to water, as other volatile components could also be lost.[18]
-
Loss on Drying (LOD): This is a simpler gravimetric method where a sample is weighed, dried in an oven for a specified time, and then re-weighed.[18][19] Like TGA, it is not specific to water.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experiments involving hygroscopic spirocyclic amine salts.
Problem 1: Inconsistent Weighing and Inaccurate Concentrations
Q: My sample weight keeps increasing on the analytical balance, making it impossible to get a stable, accurate reading. What should I do?
A: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[20] The rate of weight gain is often proportional to the ambient humidity. To obtain an accurate mass, you must minimize the sample's exposure to air.
Solutions:
-
Work Quickly: For less sensitive compounds, have all your equipment ready and perform the weighing as rapidly as possible.[20] However, this method is prone to error.
-
Weighing by Difference: This is a more accurate technique for manual weighing. A stoppered weighing bottle containing the compound is weighed. The desired amount of solid is quickly transferred to the reaction flask, and the weighing bottle is immediately restoppered and re-weighed. The difference in mass is the amount of compound transferred.[21]
-
Use a Controlled Environment: The most reliable solution is to handle the material in an environment where moisture is excluded.
Workflow: Choosing the Right Weighing Technique
Caption: Decision tree for selecting an appropriate weighing method.
Problem 2: Poor Reaction Yield or Failure
Q: My reaction involving a hygroscopic spirocyclic amine salt as a base or nucleophile is failing or giving very low yields, even though my stoichiometry is correct. Could moisture be the culprit?
A: Absolutely. Water can be a reaction-killer in several ways, especially in moisture-sensitive reactions.
Causality Analysis:
-
Inaccurate Reagent Amount: As discussed in Problem 1, if your starting material has absorbed significant water, the actual amount of the amine salt you've added is less than you think, making it a limiting reagent.
-
Reaction with Reagents: Many common reagents in organic synthesis (e.g., organometallics like Grignard reagents, strong bases like LDA, or certain coupling reagents) react violently or are quenched by water.
-
Alteration of Amine Reactivity: The basicity and nucleophilicity of an amine can be altered by the presence of water. Water molecules can solvate the amine, potentially hindering its ability to act as a base or nucleophile.[9] In some cases, water can participate in side reactions.[23][24][25]
Troubleshooting Steps:
-
Dry Your Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
Dry Your Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.
-
Re-evaluate Your Reagent:
-
Determine the water content of your amine salt using Karl Fischer titration.
-
If necessary, dry the salt under high vacuum. Be cautious with heating, as some salts can decompose.[20] Always check the material's thermal stability first.
-
-
Run the Reaction Under Inert Atmosphere: Use Schlenk line techniques or a glovebox to assemble and run your reaction, preventing any atmospheric moisture from entering the system.[26]
Problem 3: Inconsistent Analytical Results
Q: My NMR spectra show broad peaks, my LC-MS results have shifting retention times, and I'm seeing adducts like [M+H+H₂O]⁺. What is happening?
A: These are common analytical artifacts caused by the presence of water in your sample.
Explanation of Issues:
-
NMR Spectroscopy: Protons on the amine nitrogen can exchange with protons from water, leading to peak broadening. If the water content is high, it can also affect the chemical shifts of nearby protons.
-
LC-MS:
-
Chromatography: Changes in the water content of your sample can alter its polarity, leading to shifts in retention time, especially in reverse-phase chromatography.
-
Mass Spectrometry: The presence of water can lead to the formation of water adducts in the ion source, complicating mass spectral interpretation. In some cases, high water content can cause ion suppression, reducing the sensitivity for your analyte.[10]
-
Solutions:
-
Sample Preparation: Prepare your analytical samples in a dry environment (glovebox) or dissolve the sample in an anhydrous solvent immediately before analysis.
-
Use Anhydrous Solvents: Use fresh, high-purity anhydrous solvents for sample dissolution.
-
Lyophilization (Freeze-Drying): If your compound is stable, lyophilizing it from a suitable solvent (like 1,4-dioxane or water, followed by high vacuum) can be an effective way to remove water before analysis.
-
Reference Standard Handling: When using a hygroscopic material as a reference standard, it is critical to know its water content to prepare accurate standard curves. Store reference standards in small, single-use aliquots in a desiccator or freezer.[27]
Section 3: Key Experimental Protocols
Protocol 1: Weighing a Highly Hygroscopic Salt in a Glovebox
This protocol ensures the highest accuracy for moisture-sensitive compounds.
Objective: To accurately weigh a hygroscopic spirocyclic amine salt while preventing moisture absorption.
Materials:
-
Inert atmosphere glovebox ([O₂] < 10 ppm, [H₂O] < 1 ppm)
-
Analytical balance (located inside the glovebox)
-
Spatulas, weighing paper/boats
-
Tared vials with airtight caps
-
Compound to be weighed
Procedure:
-
Preparation: Ensure the glovebox atmosphere is stable and within specification. Transfer all necessary items (spatulas, vials, notebook) into the glovebox via the antechamber.
-
Equilibration: Allow the container of the hygroscopic salt to equilibrate to the glovebox atmosphere for at least 30 minutes before opening to prevent condensation.
-
Taring: Place your empty, labeled vial on the balance and tare the weight.
-
Dispensing: Carefully open the main container of the hygroscopic salt. Using a clean spatula, transfer the desired amount of the solid into the tared vial.
-
Sealing and Recording: Immediately and securely cap the vial. Record the final mass.
-
Cleanup: Tightly reseal the main container of the hygroscopic salt. Clean any spills inside the glovebox according to standard procedures.
-
Removal: Remove the sealed vial from the glovebox via the antechamber. The sample is now ready for use or dissolution in an anhydrous solvent.
Protocol 2: Preparing a Stock Solution from a Hygroscopic Solid
This method is useful when repeated use of a hygroscopic solid is required, as it avoids repeatedly opening the solid's container.
Objective: To prepare a stock solution of a known concentration, accounting for the initial water content.
Procedure:
-
Determine Water Content: Before proceeding, determine the water content of a representative sample of your hygroscopic salt using Karl Fischer titration. Let's say the water content is 5% by mass.
-
Calculate Corrected Mass: Decide on the target concentration and volume (e.g., 100 mL of a 0.1 M solution). Calculate the required mass of the anhydrous compound. Then, correct this mass for the water content.
-
Corrected Mass = (Required Mass of Anhydrous Compound) / (1 - %Water/100)
-
Example: To get 1.0 g of active compound from a solid with 5% water, you need to weigh 1.0 g / (1 - 0.05) = 1.053 g.
-
-
Weighing: Using an appropriate method from Section 2 (ideally in a glovebox), weigh the calculated Corrected Mass of the hygroscopic solid.
-
Dissolution: Quantitatively transfer the weighed solid into a volumetric flask of the desired volume.
-
Dilution: Add a portion of the desired anhydrous solvent to dissolve the solid completely. Once dissolved, dilute to the calibration mark with the anhydrous solvent.
-
Storage: Cap the flask and mix thoroughly. Transfer the solution to a sealed, dry storage bottle, possibly with a septum for easy access via syringe. Store under appropriate conditions (e.g., refrigerated, protected from light).
Section 4: Data Presentation
Table 1: Recommended Environmental Conditions for Handling & Storage
| Parameter | General Lab | Desiccator | Glovebox (Inert Gas) |
| Relative Humidity (RH) | < 40% (if possible) | < 10% | < 1 ppm H₂O (~0.0004% RH) |
| Temperature | Controlled Room Temp (20-25°C) | Controlled Room Temp (20-25°C) | Controlled Room Temp (20-25°C) |
| Best For | Non-hygroscopic materials | Short-term storage, moderately hygroscopic materials | Long-term storage, highly hygroscopic materials, accurate weighing, moisture-sensitive reactions |
| Key Consideration | Minimize exposure time | Ensure desiccant is active | Maintain atmospheric integrity |
Section 5: Visualizations
Workflow: From Receipt to Reaction
This diagram outlines the critical steps for handling a new hygroscopic spirocyclic amine salt.
Caption: Recommended workflow for handling hygroscopic reagents.
References
-
A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.). MBRAUN. Retrieved February 24, 2026, from [Link]
-
Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE (Journal of Visualized Experiments). Retrieved February 24, 2026, from [Link]
-
Laboratory Glove Box – The Full and Complete Guide. (2024, April 3). MRC Lab. Retrieved February 24, 2026, from [Link]
-
Glove Boxes: Isolation & Containment Chambers. (n.d.). Terra Universal. Retrieved February 24, 2026, from [Link]
-
Laboratory Glove Box: Definition, Types & Functions. (n.d.). MRC Lab. Retrieved February 24, 2026, from [Link]
- Pouliot, M., et al. (2017).
-
Principles of Moisture Measurement. (2024, November 11). KPM Analytics. Retrieved February 24, 2026, from [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. Retrieved February 24, 2026, from [Link]
-
The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved February 24, 2026, from [Link]
-
Lim, J. X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved February 24, 2026, from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved February 24, 2026, from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Moisture content of solids and liquids. (n.d.). NPL - National Physical Laboratory. Retrieved February 24, 2026, from [Link]
-
Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind. Retrieved February 24, 2026, from [Link]
-
DETERMINATION OF MOISTURE AND TOTAL SOLIDS. (n.d.). University of Massachusetts. Retrieved February 24, 2026, from [Link]
-
Hygroscopy. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Learn the Six Methods For Determining Moisture. (n.d.). Kett. Retrieved February 24, 2026, from [Link]
-
Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
WEIGHING BY DIFFERENCE. (n.d.). Dartmouth College. Retrieved February 24, 2026, from [Link]
-
Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids. (2020, August 18). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Wang, Z., et al. (2018). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
-
How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved February 24, 2026, from [Link]
-
How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. Retrieved February 24, 2026, from [Link]
-
Reactions of Amines. (n.d.). Webpages.cmich.edu. Retrieved February 24, 2026, from [Link]
-
Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. Retrieved February 24, 2026, from [Link]
-
Weighing Reactants and Reagents. (n.d.). University of Rochester. Retrieved February 24, 2026, from [Link]
-
Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (2017, May 2). ACS Publications. Retrieved February 24, 2026, from [Link]
-
GC-MS under High-Humidity Conditions: Calibration Results. (2025, September 22). JoVE. Retrieved February 24, 2026, from [Link]
-
Transferring and Weighting Methods. (2024, August 14). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Amine Reactivity. (n.d.). MSU chemistry. Retrieved February 24, 2026, from [Link]
-
Hygroscopic chemical...how to deal with?. (2010, July 17). Protocol Online. Retrieved February 24, 2026, from [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins. (2018, July 3). Asaclean® Purging Compounds. Retrieved February 24, 2026, from [Link]
-
How do you handle hygroscopic salts?. (2016, September 14). HepatoChem. Retrieved February 24, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]
-
Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc.. Retrieved February 24, 2026, from [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (n.d.). Chemical Science (RSC Publishing). Retrieved February 24, 2026, from [Link]
-
Moisture Analysis & Equipment. (2024, November 1). Analytical Reporter. Retrieved February 24, 2026, from [Link]
-
How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum. Retrieved February 24, 2026, from [Link]
-
A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, February 3). AMT. Retrieved February 24, 2026, from [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016, April 18). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Hygroscopic gravimetric quantitative chemical analysis. Review. (2025, August 8). ResearchGate. Retrieved February 24, 2026, from [Link]
-
How do you guys prepare solutions of hygroscopic chemicals?. (2017, February 7). Reddit. Retrieved February 24, 2026, from [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). manufacturingchemist.com. Retrieved February 24, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 7. journals.co.za [journals.co.za]
- 8. studymind.co.uk [studymind.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GC-MS under High-Humidity Conditions: Calibration Results [eureka.patsnap.com]
- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 12. researchgate.net [researchgate.net]
- 13. munroscientific.co.uk [munroscientific.co.uk]
- 14. terrauniversal.com [terrauniversal.com]
- 15. hepatochem.com [hepatochem.com]
- 16. mt.com [mt.com]
- 17. blog.kett.com [blog.kett.com]
- 18. Moisture content of solids and liquids - NPL [npl.co.uk]
- 19. DETERMINATION OF MOISTURE AND TOTAL SOLIDS [people.umass.edu]
- 20. tutorchase.com [tutorchase.com]
- 21. pages.mtu.edu [pages.mtu.edu]
- 22. chem.rochester.edu [chem.rochester.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. Amine Reactivity [www2.chemistry.msu.edu]
- 26. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 27. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Binding Affinity of Spiro[3.5]nonan-6-amine and Cyclohexylamine
This guide provides a deep, objective comparison of the binding affinities of Spiro[3.5]nonan-6-amine and cyclohexylamine, two structurally related aliphatic amines. We will explore the theoretical underpinnings of their interaction with protein targets and provide robust, field-proven experimental protocols for quantifying these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of molecular architecture on binding thermodynamics and kinetics.
Introduction: The Significance of Conformational Constraint
In drug discovery and molecular recognition, the three-dimensional structure of a small molecule is a critical determinant of its binding affinity and specificity for a protein target. Cyclohexylamine, a primary aliphatic amine with a flexible cyclohexane ring, serves as a foundational scaffold in medicinal chemistry.[1][2][3] In contrast, this compound incorporates the amine functional group into a rigid spirocyclic system, where a cyclobutane ring and a cyclohexane ring are joined by a common carbon atom.[4][5] This key structural difference—flexibility versus rigidity—forms the basis of our comparison.
The central hypothesis is that the conformational pre-organization of this compound will lead to a different thermodynamic and kinetic binding profile compared to the more flexible cyclohexylamine. Constraining a ligand into a conformation that is close to its bound-state geometry can minimize the entropic penalty associated with binding.[6][7][8][9] This guide will provide the theoretical framework and experimental means to test this hypothesis.
Theoretical Analysis: Structure, Rigidity, and Binding Energetics
The binding of a ligand to a protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[10][11][12]
-
Enthalpy (ΔH) represents the energy change from making and breaking bonds, including hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and the protein.
-
Entropy (ΔS) reflects the change in the system's disorder. A significant component of this is the conformational entropy of the ligand; a flexible molecule has high conformational entropy in solution, and restricting its movement upon binding incurs an entropic penalty (unfavorable, negative ΔS).[8][13][14]
Cyclohexylamine: The cyclohexane ring is highly flexible, existing in a rapid equilibrium between two chair conformations.[15] While this flexibility allows it to adapt to various binding pocket shapes, this adaptability comes at a cost. Upon binding, this conformational freedom is lost, leading to a significant entropic penalty which can decrease binding affinity.[8][13]
This compound: The spirocyclic core dramatically restricts the number of available conformations. This "pre-organization" means the molecule exists in a limited set of shapes, potentially closer to the bioactive conformation required for binding.[6] Consequently, the loss of conformational entropy upon binding is expected to be much smaller than for cyclohexylamine.[7] This reduced entropic penalty could translate into a more favorable Gibbs free energy and thus higher binding affinity.[6][14]
However, this rigidity is a double-edged sword. If the pre-organized conformation is not complementary to the target binding site, the spirocyclic compound may exhibit very poor binding.
Caption: Structural differences and their hypothesized impact on binding entropy.
Experimental Validation: Protocols & Methodologies
To empirically determine the binding affinity, kinetics, and thermodynamics, we recommend two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[16][17][18] It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) and the equilibrium dissociation constant (KD).[19][20]
Principle of Operation: A protein target (ligand) is immobilized on a gold-coated sensor chip.[19] A solution containing the small molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass on the surface, which alters the refractive index and shifts the resonance angle of reflected light.[18][21] This change is plotted on a sensorgram.
Detailed SPR Protocol:
-
Immobilization of Target Protein:
-
Rationale: Covalent amine coupling is a robust and common method for immobilizing proteins. The pH of the coupling buffer is critical to ensure the protein has a net positive charge for efficient pre-concentration on the negatively charged carboxymethylated dextran surface.
-
Step 1 (Chip Activation): Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes to activate the carboxyl groups on a CM5 sensor chip.
-
Step 2 (Protein Coupling): Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level should be calculated to yield a theoretical maximum analyte response (Rmax) of approximately 50-100 Response Units (RU) to avoid mass transport limitations.
-
Step 3 (Deactivation): Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to quench any remaining activated carboxyl groups.
-
Step 4 (Reference Channel): Create a reference channel by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding.
-
-
Kinetic Titration Assay:
-
Rationale: A multi-cycle kinetics approach, where different concentrations of the analyte are injected sequentially, allows for the determination of rate constants. Degassed buffer is essential to prevent bubble formation.
-
Step 1 (Analyte Preparation): Prepare a serial dilution series of this compound and cyclohexylamine in running buffer (e.g., HBS-EP+, pH 7.4). Concentrations should span at least two orders of magnitude around the expected KD (e.g., from 0.1 µM to 10 µM).
-
Step 2 (Binding Measurement): For each concentration, inject the analyte over the ligand and reference surfaces for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).
-
Step 3 (Regeneration): If necessary, inject a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte before the next injection. Test regeneration conditions to ensure they do not denature the immobilized protein.
-
-
Data Analysis:
-
Rationale: Fitting the data to a kinetic model allows for the extraction of rate constants.
-
Step 1 (Reference Subtraction): Subtract the signal from the reference channel from the active channel signal to obtain corrected sensorgrams.
-
Step 2 (Model Fitting): Globally fit the corrected sensorgrams for all concentrations to a 1:1 Langmuir binding model to determine kon, koff, and calculate the KD (koff/kon).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[22][23] A single ITC experiment can determine the binding affinity (KA, which is 1/KD), binding stoichiometry (n), and the enthalpy of binding (ΔH).[24][25] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[26]
Detailed ITC Protocol:
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are the most critical factors for a successful ITC experiment. Mismatched buffers can create large heats of dilution, obscuring the true binding signal.
-
Step 1 (Concentrations): Prepare the target protein at a concentration of 10-20 µM and the amine ligand at a concentration 10-15 times higher (e.g., 150-300 µM). Accurately measure the final concentrations.
-
Step 2 (Buffer Matching): Dialyze the protein extensively against the final experimental buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Dissolve the amine ligand in the final dialysis buffer. This ensures the solutions are perfectly matched.[11]
-
Step 3 (Degassing): Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.[11]
-
-
ITC Titration:
-
Rationale: A series of small injections allows for the gradual saturation of the protein, generating a binding isotherm from which thermodynamic parameters can be derived.
-
Step 1 (Instrument Setup): Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell (~200 µL) and the ligand solution into the injection syringe (~40 µL).[11]
-
Step 2 (Titration): Program a series of 19-20 injections of the ligand into the sample cell (e.g., one initial 0.4 µL injection followed by 18 injections of 2 µL). Allow sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
-
-
Data Analysis:
-
Rationale: The integrated heat for each injection is plotted against the molar ratio of ligand to protein. Fitting this isotherm to a binding model yields the thermodynamic parameters.
-
Step 1 (Integration): Integrate the area under each injection peak to determine the heat change associated with that injection.
-
Step 2 (Control Subtraction): Perform a control experiment by titrating the ligand into buffer alone and subtract these heats of dilution from the primary experiment.
-
Step 3 (Model Fitting): Fit the corrected data to a one-site binding model. The software will calculate KA (and thus KD), n, and ΔH. Calculate ΔG and ΔS using the equations: ΔG = -RTln(KA) and ΔG = ΔH - TΔS.[11]
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Data Interpretation: A Comparative Framework
The data obtained from SPR and ITC experiments should be compiled to build a comprehensive picture of the binding event for each compound.
| Parameter | Description | Expected Outcome for Spiro-Amine | Expected Outcome for Cyclohexylamine |
| KD (nM or µM) | Dissociation Constant: A measure of binding affinity. Lower KD means higher affinity. | Potentially lower (higher affinity) | Baseline affinity |
| kon (M-1s-1) | Association Rate: How quickly the ligand binds to the protein. | May be faster if pre-organized for binding[6] | Baseline rate |
| koff (s-1) | Dissociation Rate: How quickly the ligand unbinds. A key determinant of residence time. | Potentially slower due to better fit | Baseline rate |
| ΔG (kcal/mol) | Gibbs Free Energy: The overall energy of binding. More negative is more favorable. | More negative | Baseline |
| ΔH (kcal/mol) | Enthalpy Change: Heat from bond formation. A favorable (negative) value indicates strong interactions. | May be similar or slightly better if fit is optimal | Baseline |
| -TΔS (kcal/mol) | Entropic Contribution: Energy related to changes in disorder. A negative value is favorable. | Less unfavorable (smaller entropic penalty) | More unfavorable (larger entropic penalty) |
Analysis: The key comparison lies in the thermodynamic signature. We hypothesize that this compound's higher affinity (lower KD and more negative ΔG) will be primarily driven by a less unfavorable entropic term (-TΔS) when compared to cyclohexylamine.[6][14] This would be the hallmark of a successful ligand pre-organization strategy, where the energetic cost of restricting the molecule's flexibility is "paid" by chemical synthesis rather than by the binding event itself.
Conclusion
This guide outlines the theoretical and practical framework for comparing the binding affinity of a conformationally restricted ligand (this compound) with its flexible analog (cyclohexylamine). By employing rigorous biophysical techniques like SPR and ITC, researchers can move beyond simple affinity measurements to a deeper understanding of the kinetic and thermodynamic drivers of molecular recognition. The insights gained from such a comparison are invaluable for rational drug design, providing clear evidence for the strategic use of conformational constraint to minimize the entropic penalty of binding and enhance ligand potency.
References
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Google Scholar.
- Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications. (n.d.). Creative Biolabs.
- Minimizing the Entropy Penalty for Ligand Binding: Lessons from the Molecular Recognition of the Histo Blood‐Group Antigens by Human Galectin‐3 - PMC. (n.d.). NIH.
- Cyclohexylamine (C6H13N) properties. (n.d.). Google Scholar.
- Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities - PMC. (n.d.). NIH.
- Thermodynamics of protein-ligand interactions: history, presence, and future aspects. (2004, February 15). Google Scholar.
- A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. (2025, November 23). MDPI.
- Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC. (n.d.). NIH.
- Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) - Virtual Labs IIT Kharagpur. (n.d.). vlab.co.in.
- An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (2023, March 29). Jackson ImmunoResearch.
- Isothermal titration calorimetry for studying protein-ligand interactions - PubMed. (n.d.). NIH.
- Ligand configurational entropy and protein binding - PubMed. (2007, January 30). NIH.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Google Scholar.
- SPR Biosensors. (n.d.). Google Scholar.
- Thermodynamics of Protein–Ligand Interactions: History, Presence, and Future Aspects. (n.d.). Google Scholar.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.). Malvern Panalytical.
- Ligand configurational entropy and protein binding - PNAS. (n.d.). PNAS.
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School.
- Ligand Entropy Is Hard but Should Not Be Ignored. (2020, October 14). ACS Publications.
- Making sense of chaos: uncovering the mechanisms of conformational entropy - ChemRxiv. (n.d.). ChemRxiv.
- Characterizing Protein-Protein Interactions by ITC - TA Instruments. (n.d.). TA Instruments.
- Accounting for ligand conformational restriction in calculations of protein-ligand binding affinities - PubMed. (2010, March 3). NIH.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. (2018, August 5). Bio-protocol.
- Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument.
- CYCLOHEXYLAMINE - Sanjay Chemicals (India) Pvt. Ltd. (n.d.). Sanjay Chemicals.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26). Drug Hunter.
- Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057 - PubChem. (n.d.). PubChem.
- Cyclohexylamine - Wikipedia. (n.d.). Wikipedia.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers. (2018, October 10). Frontiers.
- Cyclohexylamine-108-91-8 | Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 16). Yearn-Chem.
- Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. (n.d.). PubChem.
- Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). Google Scholar.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. (2025, October 29). ACS Publications.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. (n.d.). NIH.
- Thermodynamic and Structural Effects of Conformational Constraints in Protein−Ligand Interactions. Entropic Paradoxy Associated with Ligand Preorganization | Journal of the American Chemical Society. (n.d.). ACS Publications.
- This compound (C9H17N) - PubChemLite. (n.d.). PubChemLite.
- spiro[3.5]nonan-6-one; CAS No. - ChemShuttle. (n.d.). ChemShuttle.
- 6-({bicyclo[2.1.0]pentan-1-yl}amino)spiro[3.5]nonane-6-carboxylic acid - Chemspace. (n.d.). Chemspace.
- Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI) | 251461-85-5 - ChemicalBook. (n.d.). ChemicalBook.
Sources
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H17N) [pubchemlite.lcsb.uni.lu]
- 6. Minimizing the Entropy Penalty for Ligand Binding: Lessons from the Molecular Recognition of the Histo Blood‐Group Antigens by Human Galectin‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand configurational entropy and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wpage.unina.it [wpage.unina.it]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. webqc.org [webqc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 19. Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications - Creative Proteomics [iaanalysis.com]
- 20. drughunter.com [drughunter.com]
- 21. unilim.fr [unilim.fr]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Thermodynamics of protein-ligand interactions: history, presence, and future aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Bioisosteric Replacement Guide: Spiro Amines vs. Cyclic Amines
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, sp²-rich heterocycles to three-dimensional, sp³-rich scaffolds is a proven strategy to improve physicochemical properties and patentability.[1][2] Spirocyclic amines—specifically spiro[3.3]heptanes and spiro[3.4]octanes —have emerged as the gold-standard bioisosteres for traditional cyclic amines like piperidine, morpholine, and piperazine.
This guide provides a data-driven validation of these replacements, focusing on the critical trade-offs between metabolic stability, basicity, and vectorality.[1]
Part 1: The Bioisosteric Rationale & Vector Analysis
Geometric Distortion and Exit Vectors
The primary driver for replacing a piperidine with a spirocyclic amine is not just property modulation, but vectorality .[1]
-
Piperidine: The C4 substituents typically exit at a 180° angle relative to the nitrogen lone pair (in chair conformation).
-
2-Azaspiro[3.3]heptane: The spiro-fusion creates a rigid 90° twist, altering the exit vector of substituents. This allows the molecule to explore novel chemical space within a binding pocket without significantly changing the molecular weight.
Visualization of Structural Evolution
The following diagram illustrates the structural evolution and the resulting vector shift when moving from a standard piperidine to a spirocyclic scaffold.
Figure 1: Structural evolution from piperidine to spirocyclic amines, highlighting the shift in vectorality and functional benefits.
Part 2: Comparative Physicochemical Profiling[1]
The following data aggregates findings from key medicinal chemistry studies (e.g., Burkhard et al., Enamine libraries) comparing a standard piperidine amide to its spirocyclic analogs.
Key Property Comparison Table[1][3]
| Property | Piperidine (Ref) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Impact Analysis |
| LogD (pH 7.4) | 1.61 | 1.55 | 1.59 | Neutral/Slight Decrease. Spirocycles lower LogD due to "solvation volume" effects despite adding carbon bulk. |
| pKa (Conj. Acid) | ~11.2 | ~11.3 | ~11.4 | Negligible. Both scaffolds remain highly basic. If lower basicity is required, oxa-spiro analogs are needed.[1] |
| Solubility (µM) | 136 | 12 | 13 | Risk. Contrary to the "sp³ = soluble" dogma, rigid spirocycles can decrease kinetic solubility due to efficient crystal packing. |
| LLE (Lipophilic Eff.) | Baseline | +0.3 to +0.5 | +0.4 | Improved. Potency often maintained/improved while LogD drops slightly. |
| Metabolic Stability | Low | Moderate | High | Major Benefit. 1-azaspiro blocks the vulnerable α-carbon oxidation site more effectively. |
Critical Insight: Do not assume spirocycles automatically solve solubility issues. In amide couplings, the rigid spiro[3.3] core can lead to high lattice energy and lower solubility compared to the flexible piperidine.
Part 3: Metabolic Stability Validation[1]
The primary utility of spiro amines is mitigating oxidative metabolism (N-dealkylation or α-carbon hydroxylation).
Experimental Protocol: Human Liver Microsome (HLM) Stability
Standardized protocol for validating bioisosteric improvement.
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test compounds (1 µM final conc, <0.1% DMSO).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 45 min.
-
Quenching: Immediately dispense into cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Decision Tree for Stability Optimization
Use this logic flow when deciding between spirocyclic variants.
Figure 2: Strategic workflow for selecting the correct spirocyclic scaffold based on metabolic liability.
Part 4: Safety Pharmacology (hERG Inhibition)
Spirocyclic amines often reduce hERG liability compared to piperidines. This is attributed to the reduction in lipophilicity (LogD) and the alteration of the pharmacophore shape , which disrupts binding to the hERG channel's hydrophobic pore.
Case Study: Bupivacaine Analogs
A study replacing the piperidine core of the anesthetic Bupivacaine with spirocyclic azetidines demonstrated significant safety improvements.[3]
| Compound | Scaffold | LogP | Relative Cardiotoxicity (QRS Widening) | Lethal Dose (LD50) Fold-Change |
| Bupivacaine | Piperidine | 3.4 | High (Baseline) | 1.0x (Ref) |
| Analog 4 | Spiro-azetidine | 3.1 | Reduced | 1.3x Safer |
| Analog 5 | Spiro-azetidine | 2.9 | Significantly Reduced | 2.2x Safer |
Data Source: Derived from comparative studies on local anesthetics (See Ref 3).
Interpretation: The spirocyclic analogs retained efficacy (local anesthesia) but significantly reduced the cardiotoxic risks associated with the flexible, lipophilic piperidine parent.
Part 5: Synthesis & Sourcing[1]
Strategic Sourcing
While synthesis is possible (typically via condensation of bis-electrophiles with primary amines), "Make vs. Buy" analysis favors purchasing building blocks due to the complexity of spiro-ring formation.
-
Primary Vendors: Enamine, WuXi AppTec, SpiroChem.[1]
-
Key Building Block: tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1041026-55-4).
Synthetic Integration
Spiro amines are secondary amines and participate readily in:
-
Reductive Amination: (STAB/DCE conditions).
-
SnAr: (DMSO/DIEA, 100°C).
-
Amide Coupling: (HATU/DMF). Note: Steric hindrance is higher than piperidine; extended reaction times or stronger coupling agents (e.g., COMU) may be required.[1]
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition.
-
Mykhailiuk, P. K., et al. (2023).[1][4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry.
-
Barnes-Seeman, D. (2025). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Medicinal Chemistry Letters.
-
BenchChem Technical Guides. (2025). Enhancing Metabolic Stability of Spirocyclic Drug Candidates.
Sources
A Researcher's Guide to the In Vitro Metabolic Clearance of Spiro[3.5]nonane Motifs
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. Medicinal chemists are increasingly turning to novel, three-dimensional scaffolds to escape the "flatland" of aromatic systems and unlock improved drug-like properties. Among these, spirocycles have gained significant attention for their ability to confer conformational rigidity and enhance metabolic stability.[1][2] This guide provides an in-depth comparison of the in vitro metabolic clearance of the spiro[3.5]nonane motif, a popular bioisostere for sterically demanding groups like tert-butyl, and offers detailed experimental protocols for its evaluation.
The introduction of spirocyclic scaffolds into drug candidates is a strategic choice to increase the fraction of sp3-hybridized carbons (Fsp3).[3] A higher Fsp3 value is correlated with increased clinical success, partly due to the creation of more complex, three-dimensional shapes that can improve ligand-receptor complementarity and modulate physicochemical properties like solubility and metabolic stability.[3] The spiro[3.5]nonane motif, in particular, offers a rigid framework that can lock in bioactive conformations and shield metabolically labile sites without introducing excessive lipophilicity.
Comparative Analysis: Spiro[3.5]nonane vs. Alternative Motifs
The primary rationale for employing a spiro[3.5]nonane group is often to enhance metabolic stability by replacing motifs prone to oxidative metabolism, such as the tert-butyl group.[4][5] The tert-butyl group, while sterically useful, is susceptible to cytochrome P450 (CYP) mediated hydroxylation of its methyl groups.[4] The spiro[3.5]nonane scaffold, by virtue of its quaternary spiro-center and the generally lower reactivity of its cyclobutane and cyclohexane ring protons, presents a more robust alternative.
Table 1: Hypothetical Comparative In Vitro Metabolic Stability Data
The following table illustrates the expected improvement in metabolic stability when a metabolically labile tert-butyl group is replaced with a spiro[3.5]nonane motif. This data is representative of typical findings in lead optimization campaigns.
| Compound ID | Motif | t½ (min) in HLM¹ | CLint (µL/min/mg protein)² |
| Lead-01 | tert-butyl | 15 | 46.2 |
| Lead-02 | spiro[3.5]nonane | >120 | <5.8 |
¹HLM: Human Liver Microsomes ²CLint: Intrinsic Clearance
This hypothetical data showcases a dramatic increase in the metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint) for the spiro[3.5]nonane analogue (Lead-02), signifying its superior metabolic stability.
Experimental Protocols for Assessing Metabolic Clearance
To empirically determine and compare the metabolic stability of compounds containing spiro[3.5]nonane or other motifs, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput, cost-effective method used early in drug discovery to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[9][10] It utilizes the microsomal fraction of liver homogenates, which is rich in endoplasmic reticulum-bound enzymes like CYPs.[11]
Causality Behind Experimental Choices:
-
Liver Microsomes: Chosen as they contain the highest concentration of Phase I drug-metabolizing enzymes.[9]
-
NADPH: This cofactor is essential for the catalytic activity of CYP reductase, which transfers electrons to CYPs, enabling the oxidative metabolism of substrates.[12][13] Its inclusion initiates the metabolic reaction.
-
Acetonitrile Quenching: A cold organic solvent like acetonitrile is used to precipitate proteins and halt all enzymatic activity at specific time points, allowing for accurate measurement of compound depletion.[9]
-
LC-MS/MS Analysis: This highly sensitive and selective analytical technique is the gold standard for quantifying the disappearance of the parent compound over time.[9]
Detailed Step-by-Step Protocol:
-
Preparation: Thaw human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration of 0.5-1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[12] Keep on ice.
-
Compound Incubation: Add the test compound (e.g., from a DMSO stock) to the microsomal solution to a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[13] Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM).[13]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Quenching: Immediately add the aliquot to a collection plate containing cold acetonitrile (typically 2-3 volumes) and an internal standard to stop the reaction.[9]
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope) and the intrinsic clearance (CLint).[9]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance as it uses intact liver cells (hepatocytes).[14] This system contains the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in their physiological context.[15] It also accounts for cellular uptake and efflux, providing a more physiologically relevant prediction of in vivo hepatic clearance.[15][16]
Causality Behind Experimental Choices:
-
Cryopreserved Hepatocytes: These offer a convenient and more standardized alternative to fresh hepatocytes, while retaining most of their metabolic capacity.[14]
-
Suspension vs. Plated: Suspension assays are shorter-term and common for initial screening. Plated assays allow for longer incubation times (up to 24-48 hours), which is critical for accurately assessing the clearance of low-turnover compounds.[17][18]
-
Time Course: A longer and more frequent sampling schedule is used compared to microsomal assays to accurately capture the depletion profile of both stable and unstable compounds.[14]
Detailed Step-by-Step Protocol (Suspension Assay):
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium (e.g., Williams' Medium E). Determine cell viability and density.
-
Cell Suspension: Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 or 1.0 million cells/mL).[14]
-
Compound Addition: Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubation: Incubate the mixture in a shaking water bath or orbital shaker at 37°C to keep the cells in suspension.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[14]
-
Quenching & Analysis: Follow the same quenching, processing, and LC-MS/MS analysis steps as described for the microsomal stability assay.
-
Data Analysis: Calculate t½ and CLint as described previously. The CLint value is typically reported in µL/min/10⁶ cells.[14]
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assays.
Potential Metabolic Pathway
While spiro[3.5]nonane motifs are designed for stability, metabolism can still occur, typically via hydroxylation at less sterically hindered positions on the ring system.[8][19] The most likely sites of oxidation by CYP enzymes would be the carbons of the six-membered ring that are furthest from the spiro-center.
Caption: Potential Phase I metabolic pathway for a spiro[3.5]nonane-containing compound.
Conclusion
The spiro[3.5]nonane motif serves as a valuable tool in medicinal chemistry for enhancing the metabolic stability of drug candidates.[2] Its rigid, three-dimensional structure effectively shields against oxidative metabolism, particularly when used as a bioisostere for labile groups like tert-butyl.[3][20] The standardized in vitro assays detailed in this guide—liver microsomal and hepatocyte stability—provide robust and reliable methods for quantifying this metabolic advantage. By understanding the principles behind these assays and the inherent stability of scaffolds like spiro[3.5]nonane, researchers can more effectively design and select compounds with superior pharmacokinetic properties, ultimately increasing the probability of clinical success.
References
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Oreate AI Blog. Unlocking the Potential of Spirocycles in Medicinal Chemistry. Available from: [Link]
-
Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Available from: [Link]
-
European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
Domainex. Hepatocyte Stability Assay. Available from: [Link]
-
Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Available from: [Link]
-
Mattek. Metabolic Stability. Available from: [Link]
-
Aurigene. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
PubMed. Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[1][11]octane. (2002). Available from: [Link]
-
ACS Publications. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (2021). Available from: [Link]
-
NIH National Center for Biotechnology Information. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Available from: [Link]
-
NIH National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. (2013). Available from: [Link]
-
Semantic Scholar. Metabolically Stable tert-Butyl Replacement. (2013). Available from: [Link]
-
ResearchGate. Cytochrome P450 Isoforms and the Metabolism of Volatile Hydrocarbons of Low Relative Molecular Mass. Available from: [Link]
-
SpiroChem. Bioisosteric Replacement Strategies. Available from: [Link]
-
Drug Hunter. The Spirocycle Surge in Drug Discovery. (2025). Available from: [Link]
-
ResearchGate. Correlation between in vivo intrinsic clearance and in vitro metabolic.... Available from: [Link]
-
Pharmaron. In vitro Assay to Determine the Intrinsic Clearance of Slowly Metabolized Compounds via Human HUREL Micro Livers. Available from: [Link]
-
Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Available from: [Link]
-
MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Available from: [Link]
Sources
- 1. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. mercell.com [mercell.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
A Comparative Guide to the Selectivity Profiles of Spirocyclic Inhibitors vs. Linear Analogs
For researchers, medicinal chemists, and drug development professionals, the quest for highly selective small molecule inhibitors is a paramount challenge. Achieving potent on-target activity while minimizing off-target effects is the cornerstone of developing safer and more effective therapeutics. This guide provides an in-depth comparison of the selectivity profiles of spirocyclic inhibitors and their linear analogs, grounded in experimental evidence and established scientific principles. We will explore the underlying structural and thermodynamic rationales for the observed differences and provide detailed protocols for robustly evaluating inhibitor selectivity.
The Structural Rationale: Why Spirocycles Offer a Selectivity Advantage
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly prevalent in clinical candidates and approved drugs.[1][2] This rise is not coincidental; it stems from the unique three-dimensional (3D) and conformationally restricted nature of these structures.[3][4]
Linear or acyclic analogs, by contrast, often possess a higher number of rotatable bonds. This inherent flexibility, while sometimes beneficial for initial target binding, can also be a liability. A flexible molecule can more easily adapt its conformation to fit into the binding pockets of multiple, structurally related proteins (e.g., different kinases), leading to polypharmacology and potential off-target toxicity.[5]
The introduction of a spirocyclic motif addresses this challenge in several key ways:
-
Conformational Rigidity: By locking multiple rotatable bonds, a spirocycle "pre-organizes" the inhibitor into a specific 3D conformation.[6][7] This reduces the entropic penalty upon binding to the intended target, as less conformational freedom is lost.[8] More importantly, this fixed orientation may be optimal for the on-target's binding site but sterically incompatible with the binding sites of off-targets, thus enhancing selectivity.[2]
-
Increased sp³ Character: Spirocycles are rich in sp³-hybridized carbons, which increases the molecule's three-dimensionality. A higher fraction of sp³ (Fsp³) has been correlated with a greater probability of success in clinical development.[3] This departure from the flat, aromatic structures common in many inhibitor classes allows for more precise and unique interactions within a protein's binding pocket.[6]
-
Improved Physicochemical Properties: The incorporation of spirocyclic scaffolds can favorably modulate key drug-like properties. For instance, exchanging a flexible moiety for a spirocycle has been shown to lower lipophilicity (LogD) and improve metabolic stability, which indirectly contributes to a better therapeutic window.[3][6]
Caption: Structural differences between flexible linear analogs and rigid spirocyclic inhibitors.
Experimental Evidence: Quantifying the Selectivity Gains
The theoretical advantages of spirocyclic scaffolds are consistently borne out by experimental data across numerous drug discovery programs. A common strategy involves replacing a flexible or planar moiety in a lead compound with a suitable spirocycle to enhance selectivity and other pharmacokinetic properties.
One clear example comes from the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1). Researchers found that replacing a morpholine ring with various azaspirocycles not only improved metabolic stability but also significantly enhanced selectivity against the hERG channel, a critical anti-target in drug development.[3]
Similarly, in the pursuit of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a promising immunotherapy target, a spirocyclic series was developed that demonstrated excellent kinase selectivity.[9] The lead compound, 16 , exhibited potent HPK1 inhibition (IC₅₀ = 2.67 nM) and was over 100-fold selective against other members of the MAP4K family and over 300-fold selective against a broader kinase panel.[9][10] This high degree of selectivity is challenging to achieve with more flexible inhibitor scaffolds.
Table 1: Comparative Selectivity Profile of a Spirocyclic HPK1 Inhibitor (Data derived from reported findings for compound 16 in ACS Med. Chem. Lett. 2024)[9][10]
| Target Kinase | IC₅₀ (nM) | Selectivity Fold vs. HPK1 |
| HPK1 (On-Target) | 2.67 | - |
| GLK (MAP4K3) | > 300 | > 112x |
| GCK (MAP4K2) | > 1000 | > 374x |
| Other Kinases | Generally > 300 | > 100x |
This data underscores the power of the spirocyclic scaffold to direct binding energy toward the intended target while minimizing interactions with closely related kinases.
Caption: Conceptual model of how spirocyclic rigidity enhances binding selectivity.
Methodologies for Evaluating Inhibitor Selectivity
A rigorous assessment of selectivity is a multi-step process that should ideally progress from simplified biochemical assays to more physiologically relevant cellular models.
Caption: A self-validating workflow for comprehensive selectivity profiling.
Protocol 1: Biochemical Kinase Selectivity Profiling
This protocol outlines a standard method for assessing an inhibitor's activity against a broad panel of kinases to determine its selectivity profile.[11][12]
Objective: To determine the IC₅₀ values of a test compound against the primary target kinase and a panel of off-target kinases.
Materials:
-
Test compounds (spirocyclic and linear analog) dissolved in 100% DMSO.
-
Recombinant kinases.
-
Kinase-specific peptide substrates.
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
[γ-³³P]-ATP or a luminescence-based ATP detection reagent (e.g., ADP-Glo™).
-
Positive control inhibitor with known activity.
-
384-well assay plates.
-
Plate reader (scintillation counter or luminometer).
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and controls in DMSO. A typical starting concentration is 1000x the final desired concentration.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into the 384-well assay plates. This minimizes the final DMSO concentration to <1%.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer and the specific kinase.
-
Dispense the kinase solution into the wells containing the compounds and incubate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction is initiated.
-
Causality Check: Pre-incubation is crucial, especially for slow-binding inhibitors, to ensure the reaction reaches equilibrium and the measured potency is accurate.
-
-
Reaction Initiation:
-
Prepare a reaction initiation mix containing the peptide substrate and ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase.[13]
-
Expertise Insight: Using [ATP] ≈ Km ensures that the measured IC₅₀ value is a close approximation of the inhibitor's intrinsic binding affinity (Ki), making the selectivity comparison across different kinases more meaningful.[13]
-
Add the initiation mix to the wells to start the reaction.
-
-
Reaction Incubation & Termination:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., high concentration of EDTA or specific kinase detection reagents).
-
-
Signal Detection:
-
For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate and measure with a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the generated light signal, which is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Selectivity Score (S-score) or simple fold-selectivity (IC₅₀ off-target / IC₅₀ on-target) to quantify selectivity.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Biochemical assays are essential but do not account for cell permeability or target availability in a native cellular environment.[14] Cellular target engagement assays are a critical validation step.[15]
Objective: To quantify the binding of an inhibitor to its target protein in living cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the target kinase fused to NanoLuc® (NLuc) luciferase.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer: A cell-permeable fluorescent ligand for the target kinase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NLuc Inhibitor.
-
White, 384-well cell culture plates.
-
Multi-mode plate reader capable of measuring filtered luminescence.
Methodology:
-
Cell Transfection:
-
The day before the assay, plate HEK293 cells in 384-well plates.
-
Prepare a transfection complex of the NLuc-kinase fusion plasmid and the transfection reagent in Opti-MEM®.
-
Add the complex to the cells and incubate for 18-24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your test compounds (spirocyclic and linear analogs) in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at 2x the final desired concentration in Opti-MEM®.
-
Add the test compounds to the wells, followed immediately by the tracer.
-
Trustworthiness Check: Include "tracer only" wells (for 0% inhibition) and "no tracer" wells (for background) as controls.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the extracellular NLuc inhibitor to reduce background signal.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes on a multi-mode reader, measuring both the donor (NLuc, ~460 nm) and acceptor (Tracer, >600 nm) emission signals simultaneously.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the "tracer only" controls.
-
Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC₅₀. This value reflects the concentration required to displace 50% of the tracer from the target protein in living cells.
-
Conclusion and Expert Opinion
The strategic incorporation of spirocyclic scaffolds is a powerful and validated approach for overcoming the pervasive challenge of inhibitor selectivity.[16][17] By enforcing conformational rigidity and providing a distinct three-dimensional architecture, spirocycles enable more precise and optimized interactions with a biological target, often leading to quantifiable improvements in selectivity over their more flexible linear counterparts.[1][6] While the synthesis of these complex structures can be more challenging, the potential rewards—improved potency, enhanced selectivity, and more favorable pharmacokinetic profiles—make them an invaluable tool in modern medicinal chemistry.[16] As demonstrated, a rigorous and multi-faceted evaluation workflow, progressing from biochemical screens to cellular target engagement assays, is essential to fully characterize and validate the selectivity profile of any new inhibitor, ensuring the development of safer and more effective clinical candidates.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis Online. [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Cell-based assays on the rise. BMG LABTECH. [Link]
-
Design, synthesis and biological evaluation of optically pure functionalized spiro[4][4]undecane-1,5,9-triones as HIV-1 inhibitors. Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PMC. [Link]
-
Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
A review for cell-based screening methods in drug discovery. PMC. [Link]
-
Mapping the Protein Kinome: Current Strategy and Future Direction. PMC. [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity. ACS Publications. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. ACS Publications. [Link]
-
Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. Wiley Online Library. [Link]
-
Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening. PMC. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ResearchGate. [Link]
-
How different are structurally flexible and rigid binding sites? Sequence and structural features discriminating proteins that do and do not undergo conformational change upon ligand binding. PubMed. [Link]
-
Protein conformational flexibility modulates kinetics and thermodynamics of drug binding. RUN. [Link]
-
Decline of protein structure rigidity with interatomic distance. u:scholar. [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
ADME Property Comparison: 7-Azaspiro[3.5]nonane vs. Piperidine
[1][2][3]
Executive Summary: The "Spiro Switch" in Lead Optimization
In modern drug discovery, the transition from Piperidine to Spiro[3.5]nonane (specifically the 7-azaspiro[3.5]nonane scaffold) represents a strategic "escape from flatland." While piperidine is a ubiquitous pharmacophore found in over 70 FDA-approved drugs, it frequently suffers from metabolic liabilities (C4-oxidation) and promiscuous binding (hERG inhibition).
The 7-azaspiro[3.5]nonane scaffold serves as a bioisostere that retains the critical basic nitrogen vector of piperidine while introducing steric bulk orthogonal to the ring plane. This guide objectively compares these two scaffolds, demonstrating how the spiro-modification alters lipophilicity, blocks metabolic soft spots, and modulates safety profiles.[1]
Key Decision Drivers
-
Select Spiro[3.5]nonane when: You need to block CYP-mediated metabolism at the piperidine 4-position, increase lipophilicity to cross the BBB, or disrupt planar stacking to improve solubility/selectivity.
-
Select Piperidine when: You require a low-molecular-weight fragment (LE optimization) and have no metabolic stability issues, or when the target pocket cannot accommodate the bulk of the spiro-cyclobutane tail.
Physicochemical Profile Comparison
The addition of a cyclobutane ring to the piperidine core (fused at the C4 position) fundamentally alters the physicochemical landscape.
Table 1: Quantitative Property Comparison
| Property | Piperidine (Reference) | 7-Azaspiro[3.5]nonane | Impact & Causality |
| Structure | Monocyclic (6-membered) | Bicyclic Spiro (6+4 fused) | Shape: Spiro adds 3D bulk; increases Fsp³ complexity. |
| Formula | C₅H₁₁N | C₈H₁₅N | MW: +40 Da increase (significant for LE). |
| MW | 85.15 g/mol | 125.21 g/mol | Size: Larger scaffold may reduce ligand efficiency (LE). |
| cLogP | ~0.84 | ~1.80 | Lipophilicity: +1.0 log unit increase due to C₃H₆ hydrocarbon addition. |
| pKa (Conj. Acid) | 11.22 | ~11.2 - 11.4 | Basicity: Comparable. The distal spiro-ring has minimal inductive effect on the N-center. |
| TPSA | 12.03 Ų | 12.03 Ų | Polarity: Identical polar surface area (amine NH). |
| Rotatable Bonds | 0 | 0 | Rigidity: Both are rigid, but Spiro locks the C4 conformation. |
Critical Insight: Unlike smaller spirocycles (e.g., 2-azaspiro[3.3]heptane) which often lower LogD, the 7-azaspiro[3.5]nonane scaffold significantly increases lipophilicity (+1.0 LogP).[2] This makes it ideal for improving permeability in polar leads but potentially risky for solubility unless the "3D shape" effect disrupts crystal packing enough to compensate.
ADME Performance Analysis
Metabolic Stability (The Primary Advantage)
Piperidine is metabolically vulnerable. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly oxidize the ring.
-
Piperidine Liability: The C4 position is a "metabolic soft spot" for hydroxylation. The
-carbons (C2/C6) are also susceptible to N-dealkylation or oxidation. -
Spiro[3.5]nonane Solution: The spiro-carbon at position 4 is quaternary. It contains no abstractable protons , rendering the C4 position metabolically inert. This forces the enzyme to attack less favorable sites or prevents metabolism entirely at that region.
Figure 1: Metabolic fate of Piperidine vs. Spiro[3.5]nonane. The spiro-fusion sterically hinders and chemically blocks the primary oxidation site.
Permeability & Solubility
-
Permeability: The increased lipophilicity (cLogP ~1.8) of 7-azaspiro[3.5]nonane enhances passive diffusion across lipid bilayers compared to the more polar piperidine. This is advantageous for CNS targets.
-
Solubility: While higher LogP usually hurts solubility, the "Escape from Flatland" theory applies here. The orthogonal cyclobutane ring disrupts planar
- stacking in the solid state, lowering lattice energy.-
Result: Spiro derivatives often maintain acceptable aqueous solubility despite higher lipophilicity, a phenomenon not seen with simple alkyl chain additions.
-
Safety (hERG Inhibition)
Piperidine moieties linked to lipophilic aromatics are a classic pharmacophore for hERG channel blockade (causing QT prolongation).
-
Mechanism: The basic nitrogen binds to Phe656/Tyr652 in the hERG pore.
-
Spiro Mitigation: Replacing piperidine with 7-azaspiro[3.5]nonane alters the vector of the nitrogen lone pair and adds steric bulk. This can destabilize binding within the narrow hERG pore, reducing cardiotoxicity risk (as seen in bupivacaine spiro-analogs).
Experimental Protocols
To validate these properties in your own lead series, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic stability gain of the spiro-switch.
-
Preparation:
-
Prepare 10 mM DMSO stocks of the Piperidine-analog and Spiro-analog.
-
Thaw pooled Liver Microsomes (human/mouse) on ice.
-
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Add microsomes (0.5 mg/mL protein final).
-
Pre-incubate at 37°C for 5 min.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Take aliquots (50 µL) at T=0, 5, 15, 30, and 60 min.
-
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time.[1]
-
Calculate
. -
Calculate
.
-
Protocol B: Shake-Flask LogD Determination (Miniaturized)
Objective: Confirm the lipophilicity shift.
-
System: Octanol saturated with PBS (pH 7.4) and PBS saturated with Octanol.
-
Procedure:
-
Dissolve compound in DMSO (10 mM).
-
Add 5 µL stock to a vial containing 495 µL PBS-sat-Octanol and 495 µL Octanol-sat-PBS.
-
Equilibration: Vortex for 1 hour at room temperature. Centrifuge to separate phases.
-
-
Quantification:
-
Sample both phases. Dilute to linear range.
-
Quantify via HPLC-UV or LC-MS.
-
-
Result:
.
Decision Logic for Scaffold Selection
Use this logic flow to determine if the Spiro[3.5]nonane switch is appropriate for your molecule.
Figure 2: Strategic decision tree for scaffold selection in lead optimization.
References
-
BenchChem. A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. (2025).[1][2][3][4][5] Link
-
Kirichok, A., et al. Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[6] ChemRxiv (2025). Link
-
Ritchie, T. J., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Journal of Medicinal Chemistry (2015). Link
-
Matsuda, D., et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry (2018). Link
-
PubChem. Compound Summary: 7-Azaspiro[3.5]nonane.[4][7] National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PhytoBank: Showing 2,7-diazaspiro[3.5]nonane (PHY0171176) [phytobank.ca]
- 4. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemscene.com [chemscene.com]
Safety Operating Guide
Proper Disposal Procedures: Spiro[3.5]nonan-6-amine
Executive Summary
Spiro[3.5]nonan-6-amine (CAS: 1255099-64-9) is a spirocyclic aliphatic amine used primarily as a building block in medicinal chemistry.[1][2] Due to its basicity and potential for severe eye damage (H318), it requires strict segregation from acidic waste streams to prevent violent exothermic reactions.[1]
Immediate Action Required:
-
DO NOT dispose of down the drain.[1]
-
DO NOT mix with acidic waste (e.g., HCl, H₂SO₄) or oxidizing agents.[1]
-
DO segregate into "Basic Organic Waste" containers.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of this spirocyclic amine is the foundation of a safe disposal plan. As an aliphatic amine, it functions as a base and a nucleophile.[1]
Physicochemical Data Table
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 1255099-64-9 | Use for waste manifesting.[1] |
| Physical State | Liquid or Low-melting Solid | May require secondary containment if liquid.[1] |
| Basicity (pKa) | ~10.5 (Estimated for 2° amine) | Corrosive. Will cause chemical burns.[1] |
| Flash Point | >110°C (Predicted) | Combustible, but likely not "Ignitable" (D001) unless in solvent.[1] |
| GHS Hazards | H318 (Causes serious eye damage) , H315, H335 | Requires face shield/goggles during transfer.[1] |
The "Why" Behind the Protocol
-
Exothermic Risks: Like all aliphatic amines, this compound reacts rapidly with acids.[1] In a closed waste drum, the heat generated from neutralizing just 100g can rupture the container or volatilize other solvents.
-
Corrosivity: With a pH > 12.5 in aqueous solution, this compound meets the EPA RCRA definition of a Corrosive Waste (D002) .[1]
Pre-Disposal Characterization & Segregation
Scientific Integrity Note: A self-validating disposal system relies on accurate characterization at the point of generation.[1]
Step 1: Determine the Waste Matrix
Before binning, you must classify the material based on its current state:
-
Pure Substance: Unused reagent (Solid or Liquid).[1]
-
Reaction Mixture: Dissolved in organic solvents (e.g., DCM, THF).
-
Aqueous Waste: Dissolved in water (High pH).[1]
Step 2: Segregation Logic
-
Stream A (Organic Bases): For pure substance or non-halogenated solvent mixtures.[1]
-
Stream B (Halogenated Bases): If dissolved in Dichloromethane (DCM) or Chloroform.[1]
-
Stream C (Solid Debris): Contaminated gloves, paper towels, or silica gel.[1]
CRITICAL: Never place this amine in a container marked "General Organic Waste" if that container might receive acidic washes.[1] Dedicated "Alkaline/Basic" labeling is mandatory.[1]
Step-by-Step Disposal Workflow
Protocol A: Liquid Waste (Solutions & Pure Liquid)
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the solution is aqueous, as the high pH can corrode aluminum.
-
Labeling: Attach a hazardous waste label immediately.
-
Transfer: Use a funnel. If the amine is neat (undiluted), wear a face shield to protect against splashes (H318 risk).[1]
-
PH Check (Self-Validation): Dip a pH strip into the waste stream.[1] If pH < 7, you have accidentally introduced an acid—STOP and monitor for heat generation.[1] If pH > 10, the segregation is correct.
Protocol B: Solid Waste (Pure Solid or Contaminated Debris)[1]
-
Double Bagging: Place solid waste in a clear polyethylene bag (minimum 4 mil thickness).[1]
-
Seal: Twist and tape the bag neck (gooseneck seal).[1]
-
Secondary Container: Place the sealed bag into a wide-mouth HDPE drum or bucket approved for solid hazardous waste.
Operational Decision Tree (Visualization)
This diagram outlines the decision logic for classifying and packing the waste to ensure RCRA compliance and safety.
Figure 1: Decision logic for segregating this compound waste streams. Note the separation based on solvent content to facilitate proper incineration protocols.
Regulatory & Compliance (RCRA)
For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.[1]
-
Waste Codes:
-
D002 (Corrosive): Applicable if the waste is aqueous and pH > 12.5, or if it is a liquid that corrodes steel (SAE 1020) at >6.35 mm/year.[1] Even if not aqueous, labeling it "Corrosive" is Prudent Practice due to the amine functionality.
-
D001 (Ignitable): Applicable only if the amine is dissolved in a flammable solvent (Flash point < 60°C).[1]
-
-
Disposal Method: The preferred method for organic amines is High-Temperature Incineration with scrubber systems to capture nitrogen oxides (NOx).[1]
Emergency Contingencies
Spill Response:
-
Evacuate: If a large volume (>100 mL) spills, evacuate the immediate area to avoid respiratory irritation (H335).[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles (not just glasses).[1]
-
Neutralization: Absorb the spill with a specialized "Organic Base Neutralizer" (usually citric acid-based) or dry sand/vermiculite.[1]
-
Note: Do not use paper towels on neat amines; the heat of adsorption can be significant.[1]
-
-
Disposal: Treat the absorbed material as Solid Hazardous Waste (Stream C).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4][5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[6] [Link][1]
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]
Sources
- 1. Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. epa.gov [epa.gov]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. americanchemistry.com [americanchemistry.com]
Navigating the Handling of Spiro[3.5]nonan-6-amine: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Spiro[3.5]nonan-6-amine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind these recommendations, you can foster a culture of safety and confidence in your laboratory.
Understanding the Risks: Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks[1]:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.
-
Causes serious eye damage: Poses a significant risk of severe injury to the eyes.
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
A Safety Data Sheet for the closely related compound, spiro[3.5]nonan-7-amine hydrochloride, further reinforces these hazard classifications, highlighting the need for caution when handling this class of chemicals[2].
A Multi-Layered Approach to Safety: The Hierarchy of Controls
Personal Protective Equipment is the final and crucial line of defense. However, it should always be used in conjunction with a broader safety strategy. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure to hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, the most critical engineering control is the use of a certified chemical fume hood for all manipulations that could generate dust or aerosols. Administrative controls include thorough training on the specific hazards and handling procedures for this compound.
Essential Personal Protective Equipment for Handling this compound
The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each selection.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Due to the risk of "serious eye damage," standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to provide a complete seal around the eyes, protecting from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or Butyl rubber gloves are recommended. It is crucial to note that nitrile gloves, while common in laboratories, offer poor resistance to amines and should be avoided for anything other than very brief, incidental contact[3][4]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving can provide additional protection. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect against skin contact and contamination of personal clothing. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Fume Hood | All handling of this compound, particularly in its solid form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors, addressing the risk of respiratory irritation. In the absence of a fume hood, or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges may be necessary, but this should be as a last resort and requires a formal respiratory protection program. |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict protocol for donning, doffing, and disposing of PPE is critical to prevent cross-contamination.
Caption: A visual guide to the correct sequence for donning and doffing PPE.
Donning Procedure:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Goggles: Put on your chemical splash goggles.
-
Gloves: Put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the inside-out glove to remove the second glove.
-
Goggles: Remove your goggles.
-
Lab Coat: Remove your lab coat by folding it inward to contain any potential contamination on the outer surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All disposable PPE, including gloves, that has come into contact with this compound must be considered contaminated chemical waste. Dispose of these items in a designated, labeled hazardous waste container in accordance with your institution's and local regulations. Do not discard them in regular trash receptacles.
By integrating these safety protocols into your standard operating procedures, you can confidently and safely advance your research and development efforts while handling this compound. Always consult the Safety Data Sheet provided by your specific supplier for the most comprehensive and up-to-date information.
References
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- Nitrile Glove Chemical-Compatibility Reference. Retrieved from University of Pennsylvania, Environmental Health and Safety.
- Phalen, R. N., & Le, T. (2018). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 15(10), 730–738.
- CHEMICAL COMPATIBILITY CHART. NEOPRENE. (2008, December 15).
- Gloves - Tables of Properties and Resistances. Retrieved from University of California, Santa Barbara, Environmental Health & Safety.
- Safety Data Sheet. (n.d.).
- Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057. (n.d.).
- The following chemical resistance ratings are based on published research data. (n.d.).
- CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.).
- Safety Data Sheet. (2010, December 3).
- Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.).
- Glove Guide - Chemical Compatibility. (n.d.).
- Chemical Resistant Glove Guide. (n.d.). Retrieved from University of Connecticut, Environmental Health and Safety.
- Safety Data Sheet. (2024, December 19).
- spiro[3.5]nonan-7-amine hydrochloride | 1956326-79-6. (n.d.).
- Safety Data Sheet. (2025, October 28).
- This compound (C9H17N). (n.d.).
- SAFETY DATA SHEET. (n.d.).
- spiro[3.5]nonan-6-one; CAS No. (n.d.).
- Safety Data Sheet: 6-Isopropyl-3-methylcyclohexen-2-enone. (n.d.).
- Spiro(3.5)nonane | C9H16 | CID 12651160. (n.d.).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
